molecular formula C28H35ClN6O3 B8037760 CEP-28122

CEP-28122

Cat. No.: B8037760
M. Wt: 539.1 g/mol
InChI Key: LAJAFFLJAJMYLK-UHFFFAOYSA-N
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Description

CEP-28122 is a useful research compound. Its molecular formula is C28H35ClN6O3 and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAFFLJAJMYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CEP-28122: A Deep Dive into its Mechanism of Action in ALK-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) in the context of ALK-positive cancers. This document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

Executive Summary

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in various malignancies.[1][2][3] These include non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] this compound is a highly potent and selective, orally active small molecule inhibitor designed to target the kinase activity of ALK.[2][3][4] Preclinical studies have demonstrated its significant anti-tumor efficacy in ALK-positive cancer models, both in vitro and in vivo, by effectively suppressing ALK-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[3]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the ALK tyrosine kinase. In ALK-positive cancers, the aberrant fusion proteins (e.g., NPM-ALK in ALCL or EML4-ALK in NSCLC) or mutated ALK receptors lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This results in the autophosphorylation of specific tyrosine residues within the kinase domain, creating docking sites for various downstream signaling molecules.

The activation of these downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT signaling cascades, is critical for the malignant phenotype, promoting cell proliferation, survival, and metastasis.[5][6][7] this compound, by binding to the ATP-binding pocket of the ALK kinase domain, blocks its autophosphorylation and subsequent activation of these downstream effectors. This targeted inhibition leads to cell growth arrest and apoptosis in ALK-dependent cancer cells.

Below is a diagram illustrating the ALK signaling pathway and the point of inhibition by this compound.

ALK_Signaling_Pathway cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular Ligand Ligand (e.g., Pleiotrophin) ALK_receptor ALK Receptor Tyrosine Kinase P Ligand->ALK_receptor Activation (in wild-type) ADP ADP ALK_receptor:p1->ADP Phosphorylation RAS RAS ALK_receptor:p1->RAS Activates PI3K PI3K ALK_receptor:p1->PI3K Activates JAK JAK ALK_receptor:p1->JAK Activates This compound This compound This compound->ALK_receptor:p1 Inhibits ATP binding ATP ATP ATP->ALK_receptor:p1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 STAT3->Survival

Caption: ALK Signaling Pathway and Inhibition by this compound.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Kinase and Cell-Based Assay Data

This compound demonstrates potent inhibition of ALK kinase activity and the proliferation of ALK-positive cancer cell lines.

ParameterTarget/Cell LineCancer TypeALK StatusIC50 (nM)
Enzymatic IC50Recombinant ALK--1.9
Cellular IC50Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK30
Cellular IC50NCI-H2228Non-Small Cell Lung CancerEML4-ALKNot specified
Cellular IC50NCI-H3122Non-Small Cell Lung CancerEML4-ALKNot specified
Cellular IC50NB-1NeuroblastomaALK AmplificationNot specified
Cellular IC50SH-SY5YNeuroblastomaALK F1174L MutationNot specified
Cellular IC50NB-1643NeuroblastomaALK R1275Q MutationNot specified
Cellular IC50NB-1691NeuroblastomaALK Wild-Type (Negative Control)>3000
Cellular IC50NCI-H1650Non-Small Cell Lung CancerEML4-ALK Negative>3000

Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012 and Axon Medchem.[4]

In Vivo Tumor Xenograft Data

This compound shows significant anti-tumor activity in mouse xenograft models of ALK-positive cancers.

Xenograft ModelCancer TypeALK StatusTreatmentOutcome
NCI-H2228Non-Small Cell Lung CancerEML4-ALK30 and 55 mg/kg, p.o., BID for 12 daysTumor regression
NCI-H3122Non-Small Cell Lung CancerEML4-ALK30 mg/kg, p.o., BID for 12 daysSignificant tumor growth inhibition
NCI-H3122Non-Small Cell Lung CancerEML4-ALK55 mg/kg, p.o., BID for 12 daysTumor stasis and partial regression
NCI-H1650Non-Small Cell Lung CancerEML4-ALK NegativeNot specifiedNo anti-tumor activity
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK55 or 100 mg/kg, p.o., BID for 4 weeksSustained tumor regression
Primary Human ALCLAnaplastic Large-Cell LymphomaNPM-ALK100 mg/kg, p.o., BID for 2 weeksComplete tumor regression

Data synthesized from Cheng et al., Molecular Cancer Therapeutics, 2012.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments based on standard practices in the field.

In Vitro ALK Kinase Inhibition Assay (Generalized Protocol)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of ALK by 50% (IC50).

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human ALK enzyme in the reaction buffer to the desired concentration.

    • Prepare a substrate solution containing a suitable peptide substrate and ATP. A radioactive [γ-³²P]ATP can be used for radiometric detection, or a non-radioactive method with antibody-based detection can be employed.

    • Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

  • Kinase Reaction :

    • Add the diluted ALK enzyme to the wells of a microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection and Measurement :

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For other methods like LanthaScreen™ or ADP-Glo™, follow the manufacturer's protocol for signal detection.[9][10]

  • Data Analysis :

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_detection prep_reagents Prepare Reagents (Buffer, ALK Enzyme, Substrate, ATP, this compound) add_enzyme Add ALK Enzyme to Plate prep_reagents->add_enzyme add_inhibitor Add this compound Dilutions add_enzyme->add_inhibitor initiate_reaction Initiate Reaction with ATP/Substrate add_inhibitor->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_signal Measure Phosphorylation Signal stop_reaction->measure_signal analyze_data Analyze Data and Calculate IC50 measure_signal->analyze_data

Caption: Generalized Workflow for an In Vitro Kinase Assay.

In Vivo Tumor Xenograft Study (Generalized Protocol)

This study evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Culture and Animal Model :

    • Culture ALK-positive human cancer cells (e.g., NCI-H2228, Sup-M2) under standard conditions.

    • Use immunodeficient mice (e.g., SCID or nude mice) to prevent rejection of the human tumor cells.[11][12]

  • Tumor Implantation :

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 5-10 x 10^6) into the flank of each mouse.[13][14]

  • Tumor Growth and Treatment :

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg, twice daily). The control group receives the vehicle.

  • Efficacy Evaluation :

    • Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis :

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Xenograft_Study_Workflow cluster_setup cluster_treatment cluster_evaluation culture_cells Culture ALK-Positive Cancer Cells implant_tumors Implant Tumor Cells into Mice culture_cells->implant_tumors monitor_growth Monitor Tumor Growth implant_tumors->monitor_growth randomize_groups Randomize Mice into Groups monitor_growth->randomize_groups administer_drug Administer this compound or Vehicle randomize_groups->administer_drug measure_tumors Measure Tumor Volume and Body Weight administer_drug->measure_tumors Repeatedly analyze_tumors Excise and Analyze Tumors Post-Study administer_drug->analyze_tumors End of Study calculate_tgi Calculate Tumor Growth Inhibition measure_tumors->calculate_tgi

Caption: Generalized Workflow for an In Vivo Tumor Xenograft Study.

Resistance Mechanisms

While specific studies on acquired resistance to this compound are not yet published, the mechanisms of resistance to other ALK inhibitors are well-documented and can be broadly categorized into two types:

  • On-Target Resistance (Alterations in the ALK Gene) :

    • Secondary Mutations : Point mutations within the ALK kinase domain can interfere with the binding of the inhibitor. Common mutations observed with other ALK inhibitors include L1196M (the "gatekeeper" mutation) and G1202R.[15]

    • Gene Amplification : An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.

  • Off-Target Resistance (Bypass Signaling) :

    • Activation of Alternative Signaling Pathways : Tumor cells can develop resistance by activating other oncogenic pathways that can drive cell proliferation and survival independently of ALK signaling. Examples include the activation of the EGFR, HER3, or IGF-1R pathways.[16]

    • Lineage Changes : In some cases, the cancer cells may undergo a phenotypic transformation, for example, from an adenocarcinoma to a small cell carcinoma, which is no longer dependent on ALK signaling.

Further research is required to determine the specific resistance profile of this compound.

Conclusion

This compound is a potent and selective ALK inhibitor with demonstrated preclinical efficacy against a range of ALK-positive cancer models. Its mechanism of action, centered on the direct inhibition of the ALK kinase and the subsequent shutdown of key oncogenic signaling pathways, validates its potential as a therapeutic agent. The quantitative data from in vitro and in vivo studies underscore its potency and selectivity. While the clinical development of this compound has not progressed as far as other ALK inhibitors, the preclinical data provide a strong rationale for its therapeutic potential and a valuable case study for researchers in the field of targeted cancer therapy. Understanding the potential mechanisms of resistance, based on experience with other ALK inhibitors, will be crucial for any future clinical development and for the design of next-generation ALK-targeted therapies.

References

CEP-28122: A Technical Guide to a Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, point mutations, or gene amplification, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] CEP-28122, a diaminopyrimidine derivative, was developed as a potent and selective, orally bioavailable inhibitor of ALK.[2][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, selectivity, and anti-tumor efficacy.

Mechanism of Action

This compound exerts its anti-tumor effects through the potent and selective inhibition of ALK kinase activity. In enzymatic assays, this compound inhibits recombinant ALK with a half-maximal inhibitory concentration (IC50) of 1.9 ± 0.5 nM.[2] This inhibition of the kinase's catalytic activity leads to a downstream cascade of cellular events.

In cellular models, this compound effectively suppresses the autophosphorylation of ALK and its fusion proteins, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, in a concentration-dependent manner.[2][4] This blockade of ALK activation subsequently inhibits the phosphorylation of key downstream signaling effectors, including Stat3, Akt, and ERK1/2.[2] The interruption of these critical cell survival and proliferation pathways ultimately leads to cytotoxicity and growth inhibition in ALK-positive cancer cells.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase Stat3 Stat3 ALK->Stat3 Phosphorylates Akt Akt ALK->Akt Phosphorylates ERK ERK1/2 ALK->ERK Phosphorylates CEP28122 This compound CEP28122->ALK Inhibits (IC50 = 1.9 nM) Proliferation Cell Proliferation & Survival Stat3->Proliferation Akt->Proliferation ERK->Proliferation cluster_workflow Kinase Inhibition Assay Workflow A Prepare assay plate with serial dilutions of this compound B Add recombinant ALK enzyme and biotinylated peptide substrate A->B C Initiate reaction by adding ATP B->C D Incubate to allow for phosphorylation C->D E Stop reaction and add detection reagents (Europium-labeled anti-phospho antibody & Streptavidin-Allophycocyanin) D->E F Incubate for signal development E->F G Read plate on a TRF-compatible reader F->G H Calculate IC50 values from dose-response curves G->H cluster_workflow In Vivo Xenograft Study Workflow A Implant ALK-positive human tumor cells subcutaneously into immunodeficient mice B Allow tumors to establish to a predetermined size A->B C Randomize mice into treatment (this compound) and vehicle control groups B->C D Administer this compound orally at specified doses and schedule C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, euthanize mice and excise tumors for analysis E->F G Analyze data for tumor growth inhibition or regression F->G

References

Investigating the Downstream Effects of CEP-28122: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-28122 is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through various mechanisms, including chromosomal translocations, point mutations, and gene amplification, is a known driver in several human cancers. This technical guide provides an in-depth overview of the downstream molecular effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its investigation. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of targeted cancer therapy.

Mechanism of Action: Inhibition of the ALK Signaling Cascade

This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ALK.[1] In cancer cells harboring activating ALK alterations, the kinase is constitutively active, leading to the autophosphorylation of its tyrosine residues. This event triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and oncogenesis.

This compound competitively binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2] Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of ALK and its key downstream effectors.[3]

The primary downstream signaling pathways attenuated by this compound include:

  • STAT3 Pathway: Inhibition of ALK phosphorylation prevents the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This blockage abrogates the transcription of STAT3 target genes involved in cell survival and proliferation.[3]

  • PI3K/AKT Pathway: this compound treatment leads to a significant reduction in the phosphorylation of Akt, a central node in the PI3K/AKT pathway, which is critical for cell survival and growth.[3]

  • MAPK/ERK Pathway: The phosphorylation of ERK1/2, key components of the MAPK/ERK pathway that regulates cell proliferation and differentiation, is also substantially suppressed following this compound administration.[3]

By simultaneously blocking these critical oncogenic signaling pathways, this compound induces growth inhibition and cytotoxicity in ALK-positive cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)
Enzyme-based TRF AssayRecombinant ALK1.9 ± 0.5
Cellular AssayALK Tyrosine Phosphorylation in Karpas-299 cells20
Cellular AssayFlt446 ±10

Data compiled from multiple sources.[4]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeALK StatusEffect
Karpas-299Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK FusionConcentration-dependent growth inhibition
Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK FusionConcentration-dependent growth inhibition, Caspase 3/7 activation
NCI-H2228Non-Small Cell Lung Cancer (NSCLC)EML4-ALK FusionInhibition of EML4-ALK tyrosine phosphorylation
NCI-H3122Non-Small Cell Lung Cancer (NSCLC)EML4-ALK FusionInhibition of EML4-ALK tyrosine phosphorylation
NB-1NeuroblastomaFull-length ALKInhibition of full-length ALK receptor tyrosine phosphorylation

Data compiled from multiple sources.[2][3]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeALK StatusDosing RegimenOutcome
Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK Fusion30 mg/kg, p.o., b.i.d.Complete/near complete tumor regression
Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK Fusion55 or 100 mg/kg, p.o., b.i.d. for 4 weeksSustained complete tumor regression (>60 days post-treatment)
NCI-H2228Non-Small Cell Lung Cancer (NSCLC)EML4-ALK Fusion30 and 55 mg/kg, p.o., b.i.d. for 12 daysTumor regression
NCI-H3122Non-Small Cell Lung Cancer (NSCLC)EML4-ALK Fusion30 mg/kg, p.o., b.i.d. for 12 daysSignificant tumor growth inhibition
NCI-H3122Non-Small Cell Lung Cancer (NSCLC)EML4-ALK Fusion55 mg/kg, p.o., b.i.d. for 12 daysTumor stasis and partial tumor regression
HCT-116Colon CarcinomaALK-negative10 and 30 mg/kg, p.o., b.i.d.No antitumor activity

Data compiled from multiple sources.[1][2][5][6]

Experimental Protocols

ALK Kinase Activity Assay (Time-Resolved Fluorescence - TRF)

Objective: To determine the in vitro inhibitory activity of this compound on recombinant ALK kinase.

Materials:

  • Recombinant ALK kinase

  • ATP

  • Biotinylated peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (or other test compounds)

  • 384-well assay plates

  • TRF plate reader

Methodology:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add a solution of recombinant ALK kinase and the biotinylated peptide substrate to the wells of a 384-well plate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents: a mixture of Europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on a TRF plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Calculate the TRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular ALK Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of this compound on ALK autophosphorylation in ALK-positive cancer cell lines.

Materials:

  • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total-ALK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Seed ALK-positive cells in culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies against total ALK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (ALK-positive and ALK-negative controls)

  • Cell culture medium and supplements

  • This compound

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., SCID or nu/nu mice)

  • ALK-positive cancer cell line (e.g., Sup-M2)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Subcutaneously implant ALK-positive cancer cells (e.g., mixed with Matrigel) into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses and schedule (e.g., twice daily). Administer the vehicle control to the control group.

  • Measure tumor volume using calipers (Volume = (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).

  • Continue treatment for a predetermined period (e.g., 12-28 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Plot the mean tumor volume over time for each group to assess antitumor activity.

Visualizations

CEP28122_Signaling_Pathway CEP28122 This compound ALK Constitutively Active ALK Kinase CEP28122->ALK Apoptosis Apoptosis CEP28122->Apoptosis pALK ALK Autophosphorylation ALK->pALK STAT3 STAT3 pALK->STAT3 PI3K PI3K pALK->PI3K RAS RAS pALK->RAS pSTAT3 pSTAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Survival Cell Survival pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK pERK1/2 ERK->pERK pERK->Proliferation Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., pALK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis Xenograft_Study_Workflow Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Treatment 4. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 5. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint & Analysis Monitoring->Endpoint

References

The Potent and Selective ALK Inhibitor CEP-28122: A Technical Overview of its Impact on Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from the neural crest, remains a clinical challenge, particularly in its high-risk, aggressive forms. A key driver in a subset of these tumors is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Constitutive activation of ALK, through genetic amplification, point mutations, or chromosomal translocations, promotes tumor cell proliferation and survival.[1][2] This has established ALK as a critical molecular target for therapeutic intervention. CEP-28122 (also known as Lestaurtinib) is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][3] Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including neuroblastoma, by effectively suppressing the ALK signaling pathway.[1][4] This technical guide provides an in-depth summary of the preclinical data on this compound's effects on neuroblastoma cell lines, detailed experimental methodologies, and a visualization of the targeted signaling pathways.

Mechanism of Action and In Vitro Efficacy

This compound exerts its anti-tumor effects by acting as a potent inhibitor of ALK tyrosine kinase.[1] It has demonstrated concentration-dependent growth inhibition and cytotoxicity in ALK-positive neuroblastoma cell lines.[1][4] The inhibitory activity of this compound extends to various forms of ALK activation, including gene amplification (NB-1 cells) and activating mutations (SH-SY5Y and NB-1643 cells).[1] Conversely, neuroblastoma cell lines lacking ALK expression and phosphorylation (ALK-negative), such as NB-1691, show no significant growth inhibition in response to this compound, highlighting its selectivity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target IC50 (nM)
ALK (recombinant enzyme)1.9
Flt446
Rsk27-19
Rsk37-19
Rsk47-19
Data sourced from multiple studies.[1][2]
Table 2: Growth Inhibition of Neuroblastoma Cell Lines by this compound
Cell Line ALK Status
NB-1Gene Amplification (Wild-Type ALK)
SH-SY5YActivating Mutation (F1174L)
NB-1643Activating Mutation (R1275Q)
NB-1691Wild-Type ALK (no expression/phosphorylation)
Based on data from Cheng et al., 2012.[1]

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of the ALK receptor in neuroblastoma cells, leading to the suppression of downstream signaling pathways crucial for cell survival and proliferation.[1] In the NB-1 neuroblastoma cell line, treatment with this compound resulted in a marked reduction in the phosphorylation of key downstream effectors, including Akt and ERK1/2.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor p_ALK p-ALK ALK->p_ALK Autophosphorylation CEP28122 This compound CEP28122->p_ALK Inhibition RAS RAS p_ALK->RAS PI3K PI3K p_ALK->PI3K STAT3 STAT3 p_ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Cell_Viability_Workflow Start Start Seed_Cells Seed Neuroblastoma Cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_CEP28122 Add Serial Dilutions of this compound Incubate_24h->Add_CEP28122 Incubate_72h Incubate 72h Add_CEP28122->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, this compound effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

ALK Signaling Pathway Inhibition

Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways. This compound has been shown to potently inhibit the phosphorylation of ALK and its downstream effectors. Specifically, in ALK-positive cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of STAT3, AKT, and ERK1/2.[1]

ALK_Signaling_Pathway ALK Signaling Pathway Inhibition by this compound ALK Activated ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.

In Vitro Activity

Kinase Inhibitory Potency and Selectivity

This compound demonstrates high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a large panel of kinases, revealing a high degree of specificity for ALK.

Target KinaseIC50 (nM)
ALK1.9 ± 0.5
Flt446 ± 10
Rsk212
Rsk37
Rsk417
Table 1: In vitro kinase inhibitory activity of this compound.[1][2]
Cellular Activity

This compound effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner. This anti-proliferative effect is coupled with the induction of apoptosis, as evidenced by increased caspase-3/7 activity.[1] In contrast, ALK-negative cell lines are significantly less sensitive to this compound.[1]

Cell LineCancer TypeALK StatusIC50 (nM) for Cell Growth Inhibition
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK Fusion20
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion30
NCI-H2228Non-Small Cell Lung CancerEML4-ALK FusionNot explicitly stated, but showed growth inhibition
NCI-H3122Non-Small Cell Lung CancerEML4-ALK FusionNot explicitly stated, but showed growth inhibition
NB-1NeuroblastomaALK AmplificationNot explicitly stated, but showed growth inhibition
SH-SY5YNeuroblastomaALK Activating Mutation (F1174L)Not explicitly stated, but showed growth inhibition
NB-1643NeuroblastomaALK Activating Mutation (R1275Q)Not explicitly stated, but showed growth inhibition
ToledoLeukemiaALK Negative>3000
HuT-102LymphomaALK Negative>3000
NB-1691NeuroblastomaALK NegativeNo significant effect
Table 2: Cellular activity of this compound in various human cancer cell lines.[1]

In Vivo Efficacy

Oral administration of this compound has demonstrated significant dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive human cancers, including ALCL, NSCLC, and neuroblastoma.[1] Treatment with this compound at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions.[1] Importantly, sustained tumor regression was observed even after cessation of treatment in some models, suggesting complete tumor eradication.[1] In contrast, this compound showed minimal to no anti-tumor activity in ALK-negative xenograft models.[1]

Xenograft ModelCancer TypeALK StatusThis compound Dose (oral, b.i.d.)Tumor Growth Inhibition (%)Observations
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion30 mg/kgNot explicitly statedComplete/near complete tumor regressions
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion55 mg/kgNot explicitly statedSustained tumor regression post-treatment
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion100 mg/kgNot explicitly statedSustained tumor regression post-treatment
NCI-H2228Non-Small Cell Lung CancerEML4-ALK Fusion30 mg/kgNot explicitly statedTumor regression
NCI-H2228Non-Small Cell Lung CancerEML4-ALK Fusion55 mg/kgNot explicitly statedTumor regression
NCI-H3122Non-Small Cell Lung CancerEML4-ALK Fusion30 mg/kgNot explicitly statedSignificant tumor growth inhibition
NCI-H3122Non-Small Cell Lung CancerEML4-ALK Fusion55 mg/kgNot explicitly statedTumor stasis and partial regression
NB-1NeuroblastomaALK Amplification30 mg/kg75%Tumor stasis and partial regression
NB-1NeuroblastomaALK Amplification55 mg/kg90%Tumor stasis and partial regression
NB-1691NeuroblastomaALK Negative30 mg/kg & 55 mg/kgNo effectNo effect on tumor growth
Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.[1]

Experimental Protocols

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)

TRF_Assay_Workflow TRF Kinase Assay Workflow Start Start Add_ALK Add Recombinant ALK Enzyme Start->Add_ALK Add_CEP28122 Add this compound (or vehicle) Add_ALK->Add_CEP28122 Incubate1 Incubate Add_CEP28122->Incubate1 Add_Substrate_ATP Add Biotinylated Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate to allow phosphorylation Add_Substrate_ATP->Incubate2 Add_Detection Add Europium-labeled anti-phosphotyrosine antibody & Streptavidin-APC Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Read_TRF Read Time-Resolved Fluorescence Incubate3->Read_TRF End End Read_TRF->End

Caption: Workflow for the in vitro ALK Time-Resolved Fluorescence (TRF) kinase assay.

The inhibitory activity of this compound on recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The reaction is initiated by incubating the recombinant ALK enzyme with varying concentrations of this compound. Subsequently, the biotinylated substrate and ATP are added to start the phosphorylation reaction. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a TRF signal that is proportional to the kinase activity.

Cell Culture and Viability Assays

ALK-positive and ALK-negative human cancer cell lines were cultured in RPMI medium supplemented with 10% fetal bovine serum. For cell viability assays, cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.

Immunoblot Analysis

To assess the inhibition of ALK phosphorylation and downstream signaling, cells were treated with this compound for a specified time (e.g., 2 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK1/2. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Subcutaneous implantation of tumor cells into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treatment Administer this compound (orally, b.i.d.) or vehicle Randomize->Treatment Monitor Monitor tumor volume and body weight regularly Treatment->Monitor Endpoint Continue treatment until predefined endpoint Monitor->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo tumor xenograft efficacy studies.

All animal studies were conducted in accordance with approved institutional guidelines. Human cancer cell lines were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID or nude mice). When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered orally, typically twice daily (b.i.d.), at various dose levels. Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity. The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Conclusion

This compound is a highly potent and selective ALK inhibitor with a favorable preclinical pharmacological profile. It effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells. In vivo, this compound demonstrates robust and selective anti-tumor efficacy in xenograft models of ALK-driven cancers. These findings underscore the therapeutic potential of this compound for the treatment of ALK-positive malignancies.

References

In-Depth Technical Guide: The Effect of CEP-28122 on ALK Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), with a focus on its effects on oncogenic ALK fusion proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.

Core Concepts: ALK Fusion Proteins and this compound

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the fusion of the ALK gene with other genes, such as NPM1 in anaplastic large-cell lymphoma (ALCL) and EML4 in non-small cell lung cancer (NSCLC). These fusion events result in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][2]

This compound is an orally bioavailable small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against various ALK fusion proteins.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineFusion ProteinAssay TypeIC50/GI50 (nM)Reference
Recombinant ALK-Enzymatic Kinase Assay1.9[3]
Karpas-299NPM-ALKCellular ALK Phosphorylation~20-30[1]
Sup-M2NPM-ALKCellular ALK Phosphorylation~20-30[1]
Karpas-299NPM-ALKCell Growth InhibitionConcentration-dependent inhibition observed[1]
Sup-M2NPM-ALKCell Growth InhibitionConcentration-dependent inhibition observed[1]
NCI-H2228EML4-ALKCell Growth InhibitionConcentration-dependent inhibition observed[1]
NCI-H3122EML4-ALKCell Growth InhibitionConcentration-dependent inhibition observed[1]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cell LineFusion ProteinMouse ModelDosing Regimen (oral, b.i.d.)OutcomeReference
Sup-M2NPM-ALKSCID30 mg/kg for 12 daysDose-dependent tumor growth inhibition[1]
Sup-M2NPM-ALKSCID55 mg/kg for 4 weeksSustained tumor regression with no re-emergence >60 days post-treatment[1]
Sup-M2NPM-ALKSCID100 mg/kg for 4 weeksSustained tumor regression with no re-emergence >60 days post-treatment[1]
NCI-H2228EML4-ALKNude30 mg/kg for 12 daysTumor regression[1]
NCI-H2228EML4-ALKNude55 mg/kg for 12 daysTumor regression[1]
NCI-H3122EML4-ALKNude30 mg/kg for 12 daysSignificant tumor growth inhibition[1]
NCI-H3122EML4-ALKNude55 mg/kg for 12 daysTumor stasis and partial tumor regression[1]

Signaling Pathways and Mechanism of Action

Oncogenic ALK fusion proteins activate several downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathways include the JAK/STAT, PI3K/Akt, and Ras/ERK pathways.[4][5][6] this compound inhibits the initial autophosphorylation of the ALK fusion protein, thereby blocking the activation of these downstream cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K PI3K/Akt Pathway cluster_RAS Ras/ERK Pathway cluster_JAK JAK/STAT Pathway cluster_nucleus Nucleus ALK_Fusion ALK Fusion Protein (e.g., NPM-ALK, EML4-ALK) P_ALK Phosphorylated ALK ALK_Fusion->P_ALK Autophosphorylation CEP28122 This compound CEP28122->P_ALK Inhibition PI3K PI3K P_ALK->PI3K GRB2_SOS GRB2/SOS P_ALK->GRB2_SOS JAK JAK P_ALK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) mTOR->Transcription Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Dimerization & Translocation

Caption: ALK fusion protein signaling and this compound's mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro ALK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant ALK kinase activity.

Protocol:

  • A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

  • Recombinant human ALK catalytic domain is incubated with a biotinylated poly-GT(4:1) substrate and ATP in a kinase reaction buffer.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.

  • The FRET signal, proportional to the level of substrate phosphorylation, is measured using a suitable plate reader.

  • IC50 values are calculated from the dose-response curves.

Cellular ALK Phosphorylation Assay

Objective: To measure the inhibition of ALK autophosphorylation by this compound in intact cells.

Protocol:

  • ALK-positive cells (e.g., Karpas-299, Sup-M2) are seeded in appropriate culture plates.

  • Cells are treated with a range of concentrations of this compound for a specified time (e.g., 2 hours).

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604).

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.

  • Total ALK levels are also measured as a loading control.

  • Band intensities are quantified to determine the concentration-dependent inhibition of ALK phosphorylation.

Cell Viability/Growth Inhibition Assay

Objective: To assess the effect of this compound on the viability and proliferation of ALK-positive cancer cell lines.

Protocol:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with serial dilutions of this compound for a period of 72 to 96 hours.

  • Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.

    • MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is read at 570 nm.

    • CellTiter-Glo Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells.

  • The results are expressed as a percentage of the vehicle-treated control, and GI50 values are calculated.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Protocol:

  • Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).

  • When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.

  • This compound is administered orally, typically twice daily (b.i.d.), at specified doses.

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • At the end of the study, tumors may be excised for pharmacodynamic analysis of ALK phosphorylation inhibition.

Experimental_Workflow Start Start: This compound Synthesis and Formulation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Recombinant ALK) Start->In_Vitro_Kinase_Assay Cellular_Assays Cellular Assays (ALK+ Cell Lines) Start->Cellular_Assays In_Vitro_Kinase_Assay->Cellular_Assays Phosphorylation_Assay ALK Phosphorylation Inhibition Assay Cellular_Assays->Phosphorylation_Assay Viability_Assay Cell Viability/ Growth Inhibition Assay Cellular_Assays->Viability_Assay Downstream_Signaling Downstream Signaling (pSTAT3, pAkt, pERK) Phosphorylation_Assay->Downstream_Signaling In_Vivo_Xenograft In Vivo Xenograft Models (ALK+ Tumors) Viability_Assay->In_Vivo_Xenograft Downstream_Signaling->In_Vivo_Xenograft Efficacy Antitumor Efficacy (Tumor Volume Measurement) In_Vivo_Xenograft->Efficacy Pharmacodynamics Pharmacodynamics (pALK in Tumors) In_Vivo_Xenograft->Pharmacodynamics End End: Preclinical Candidate Evaluation Efficacy->End Pharmacodynamics->End

Caption: A typical preclinical evaluation workflow for a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of ALK with demonstrated activity against various oncogenic ALK fusion proteins, including NPM-ALK and EML4-ALK. It effectively inhibits ALK autophosphorylation and downstream signaling pathways, leading to growth inhibition of ALK-positive cancer cells in vitro and significant antitumor activity in in vivo xenograft models. The data presented in this guide support the continued investigation of this compound and similar molecules as therapeutic agents for ALK-driven malignancies.

References

Delving into the Preclinical Antitumor Profile of CEP-28122: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the antitumor activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, outline the experimental methodologies employed, and visualize the critical signaling pathways and workflows.

Introduction to this compound

This compound is an orally active, small-molecule inhibitor targeting the ALK tyrosine kinase.[1] Constitutive activation of ALK, resulting from genetic alterations such as chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2][3][4] this compound was developed to selectively inhibit this aberrant ALK activity, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[5]

Mechanism of Action and In Vitro Activity

This compound exerts its antitumor effect by potently inhibiting the kinase activity of ALK. This leads to a reduction in the phosphorylation of ALK itself and its downstream signaling effectors.[5] Preclinical studies have demonstrated that this compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines.[1][6]

Kinase Inhibitory Potency and Selectivity

This compound has shown high potency against recombinant ALK with a favorable selectivity profile against a broad panel of other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nmol/L)
Recombinant ALKTRF Assay1.9 ± 0.5
Rsk2Kinase Profiler7-19
Rsk3Kinase Profiler7-19
Rsk4Kinase Profiler7-19
Data sourced from Cheng et al., 2012.[2]
Cellular Activity

In cellular assays, this compound effectively inhibited the growth of ALK-positive cancer cell lines.

Table 2: Cellular Growth Inhibition by this compound

Cell LineCancer TypeALK StatusGrowth Inhibition (IC50, nM)
Karpas-299ALCLNPM-ALKData not specified
Sup-M2ALCLNPM-ALKData not specified
NCI-H2228NSCLCEML4-ALKData not specified
NCI-H3122NSCLCEML4-ALKData not specified
NB-1NeuroblastomaFull-length ALKData not specified
While the source indicates concentration-dependent growth inhibition, specific IC50 values for all cell lines were not detailed in the provided search results. Treatment with this compound (3-3000 nM for 48 hours) did lead to concentration-dependent growth inhibition and caspase 3/7 activation in Karpas-299 and Sup-M2 cells.[5]

In Vivo Antitumor Efficacy

Oral administration of this compound demonstrated significant, dose-dependent antitumor activity in various mouse xenograft models of human cancers harboring ALK alterations.[1]

Xenograft Studies

Treatment with this compound led to tumor growth inhibition and, in some cases, complete tumor regression.[1][2]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor ModelCancer TypeDosing RegimenOutcome
Sup-M2ALCL3, 10, or 30 mg/kg orally, twice daily for 24 daysDose-dependent antitumor activity.[5][6]
Sup-M2ALCL55 or 100 mg/kg orally, twice daily for 4 weeksSustained tumor regression with no re-emergence for >60 days post-treatment.[1][4]
Primary human ALCLALCL55 or 100 mg/kg orally, twice daily for 2 weeksSustained tumor regression with no re-emergence for >60 days post-treatment.[1][4]
NCI-H2228NSCLC30 and 55 mg/kg orally, twice daily for 12 daysTumor regression.[2]
NCI-H3122NSCLC30 mg/kg orally, twice daily for 12 daysSignificant tumor growth inhibition.[2]
NCI-H3122NSCLC55 mg/kg orally, twice daily for 12 daysTumor stasis and partial tumor regression.[2]
HCT-116Colon Carcinoma (ALK-negative)10 and 30 mg/kg orally, twice dailyNo antitumor activity.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

In Vitro Kinase Assay (Time-Resolved Fluorescence - TRF)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant ALK.

  • Procedure:

    • Recombinant ALK enzyme is incubated with a substrate peptide and ATP in a reaction buffer.

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody is added.

    • The amount of phosphorylated substrate is quantified by measuring the time-resolved fluorescence signal.

    • IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Procedure:

    • ALK-positive and ALK-negative cancer cells are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with increasing concentrations of this compound for 48-72 hours.

    • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

    • Absorbance or luminescence is measured using a plate reader.

    • IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration.

Western Blot Analysis for ALK Phosphorylation
  • Objective: To evaluate the inhibitory effect of this compound on ALK phosphorylation in cultured cells.

  • Procedure:

    • ALK-positive cells (e.g., Sup-M2, Karpas-299) are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[2]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-ALK and total ALK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Studies
  • Objective: To determine the in vivo antitumor efficacy of this compound.

  • Procedure:

    • Human tumor cells (e.g., Sup-M2, NCI-H2228) are subcutaneously implanted into immunodeficient mice (e.g., SCID or nu/nu mice).[6]

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phospho-ALK).

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

CEP28122_Mechanism_of_Action cluster_0 ALK Signaling Pathway ALK Constitutively Active ALK Fusion Protein STAT3 STAT3 ALK->STAT3 AKT AKT ALK->AKT ERK12 ERK1/2 ALK->ERK12 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation ERK12->Proliferation CEP28122 This compound CEP28122->ALK

Caption: Mechanism of action of this compound on the ALK signaling pathway.

Xenograft_Workflow start Implant Human Tumor Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint End of Study: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for in vivo xenograft studies of this compound.

References

Methodological & Application

Preparation of CEP-28122 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is critical for ensuring the stability, and consistent performance of the compound in various experimental settings. The information presented is intended to support researchers in pharmacology, oncology, and drug development in achieving accurate and reproducible results.

Introduction

This compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), a key therapeutic target in certain types of cancers. Accurate preparation of stock solutions is the first and a critical step in preclinical research to ensure reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of small organic molecules, including this compound. This protocol outlines the necessary steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo assays.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₂₈H₃₅ClN₆O₃[1]
Molecular Weight 539.07 g/mol [1][2]
Appearance Solid powder
Solubility in DMSO ≥ 30 mg/mL[3]
Storage of Solid Room temperature for months, or -20°C for up to 3 years
Storage of Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]

Materials and Equipment

Materials
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Sterile, amber or opaque polypropylene or glass vials

  • Sterile, disposable pipette tips

Equipment
  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes (P1000, P200, P20)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility of the compound.

Pre-Preparation
  • Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

  • Ensure that the DMSO is anhydrous, as water can affect the solubility and stability of the compound.[5]

  • Prepare a sterile and clean work area.

Calculation of Required Mass and Volume

To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 539.07 g/mol x 1000 mg/g = 5.39 mg

The required volume of DMSO will be 1 mL.

Step-by-Step Procedure
  • Carefully weigh out the calculated amount of this compound powder (e.g., 5.39 mg) using an analytical balance and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.

  • Cap the vial tightly and vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque vials to avoid repeated freeze-thaw cycles and exposure to light.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Dilution to Working Concentration

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.[6] A final DMSO concentration of less than 0.5% is generally recommended.

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a serial dilution of the 10 mM stock solution in DMSO if necessary.

  • Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin; therefore, exercise caution and avoid direct contact.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

CEP28122_Stock_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect inspect->vortex Particulates Present aliquot Aliquot into Vials inspect->aliquot Clear store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Notes and Protocols: Optimal Concentration of CEP-28122 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through genetic alterations such as chromosomal translocations, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound exerts its anti-tumor effects by inhibiting ALK tyrosine phosphorylation, which in turn suppresses downstream signaling pathways, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][4] These application notes provide a summary of effective concentrations of this compound in various cancer cell lines and detailed protocols for determining the optimal concentration for your specific cell culture experiments.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the effective concentrations and observed effects of this compound in various human cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentration ranges.

Cell LineCancer TypeALK StatusThis compound ConcentrationObserved Effect
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK Positive3–3,000 nmol/LConcentration-dependent growth inhibition and caspase 3/7 activation.[1]
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Positive3–3,000 nmol/LConcentration-dependent growth inhibition and caspase 3/7 activation.[1]
NB-1NeuroblastomaGene-amplified WT ALKNot specifiedInhibition of full-length ALK receptor tyrosine phosphorylation.[1][4]
SH-SY5YNeuroblastomaActivating mutation (F1174L)Not specifiedSignificant growth inhibition.[1]
NB-1643NeuroblastomaActivating mutation (R1275Q)Not specifiedSignificant growth inhibition.[1]
NCI-H2228Non-Small Cell Lung CancerEML4-ALK PositiveNot specifiedInhibition of EML4-ALK tyrosine phosphorylation.[1][4]
NCI-H3122Non-Small Cell Lung CancerEML4-ALK PositiveNot specifiedInhibition of EML4-ALK tyrosine phosphorylation.[1][4]
NB-1691NeuroblastomaALK-NegativeUp to 3,000 nmol/LNo significant effect on growth and survival.[1]
ToledoLeukemiaALK-NegativeUp to 3,000 nmol/LNo-to-marginal growth inhibition.[1]
HuT-102LymphomaALK-NegativeUp to 3,000 nmol/LNo significant growth inhibition.[1]

Signaling Pathway

This compound functions by inhibiting the autophosphorylation of the ALK receptor, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival. The primary pathways affected include the STAT3, PI3K/Akt, and RAS/MEK/ERK pathways.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MEK/ERK Pathway cluster_stat STAT3 Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 CEP28122 This compound CEP28122->ALK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: ALK signaling and inhibition by this compound.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cancer cell line.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete medium. A common starting range is from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_drug Prepare serial dilutions of this compound overnight_incubation->prepare_drug treat_cells Treat cells with this compound overnight_incubation->treat_cells prepare_drug->treat_cells incubation_48_72h Incubate for 48-72 hours treat_cells->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_3_4h Incubate for 3-4 hours add_mtt->incubation_3_4h dissolve_formazan Dissolve formazan with DMSO incubation_3_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration.

Conclusion

The optimal concentration of this compound for cell culture experiments is highly dependent on the specific cell line and its ALK status. For ALK-positive cell lines, a concentration range of low nanomolar to low micromolar is typically effective in inducing growth inhibition and apoptosis. It is imperative to perform a dose-response experiment, such as the MTT assay described, to determine the precise IC50 value for your experimental system. The provided protocols and data serve as a valuable starting point for researchers and scientists working with this potent ALK inhibitor.

References

Application Notes and Protocols for Western Blot Analysis of p-ALK Following CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] Targeted inhibition of ALK with small molecules is a key therapeutic strategy. CEP-28122 is a potent and selective, orally active inhibitor of ALK that has demonstrated robust antitumor activity in preclinical models.[2][3] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of ALK (p-ALK) in cancer cell lines following treatment with this compound, a critical method for evaluating the compound's mechanism of action and efficacy.

Introduction

The ALK signaling pathway, when activated, triggers downstream cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and growth.[4][5][6] In ALK-driven cancers, the kinase is constitutively active, leading to uncontrolled cell signaling. ALK inhibitors, such as this compound, function by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][7] This inhibition of ALK phosphorylation is a primary indicator of the drug's target engagement and cellular activity. Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of specific proteins, such as phosphorylated ALK, in cell lysates. This protocol outlines the necessary steps to assess the inhibitory effect of this compound on ALK phosphorylation.

Key Experimental Data Summary

The following tables summarize critical parameters for the Western blot protocol based on established methodologies and data from studies involving this compound.

Table 1: Recommended Cell Lines and this compound Treatment Conditions

Cell LineCancer TypeALK AlterationRecommended this compound Concentration RangeRecommended Treatment Duration
Sup-M2Anaplastic Large-Cell LymphomaNPM-ALK Fusion30 nM - 1000 nM2 hours
Karpas-299Anaplastic Large-Cell LymphomaNPM-ALK Fusion3 nM - 3000 nM2 hours
NCI-H2228Non-Small Cell Lung CancerEML4-ALK Fusion3 nM - 3000 nMNot Specified, 2 hours is a reasonable starting point
NCI-H3122Non-Small Cell Lung CancerEML4-ALK Fusion3 nM - 3000 nMNot Specified, 2 hours is a reasonable starting point
NB-1NeuroblastomaFull-length ALK amplificationNot Specified, a similar range to other cell lines can be testedNot Specified, 2 hours is a reasonable starting point

Table 2: Antibody and Reagent Recommendations

ReagentSpecificationRecommended Dilution/Concentration
Primary Antibody: p-ALKPhospho-specific (e.g., Tyr1604)1:1000
Primary Antibody: Total ALKPan-ALK1:1000
Primary Antibody: Loading Control(e.g., β-actin, GAPDH)Manufacturer's recommendation
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG1:2000 - 1:20,000
Cell Lysis BufferRIPA or similar buffer with protease and phosphatase inhibitorsSee Protocol
SDS-PAGE GelPolyacrylamide8-12%
Blocking Buffer5% non-fat dry milk or BSA in TBST5% w/v

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228) in appropriate media and conditions as recommended by the supplier.

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with a range of this compound concentrations (e.g., 30, 100, 300, 1000 nM) for the desired duration (e.g., 2 hours). Include a vehicle control (DMSO-treated) group.[8]

Cell Lysis
  • After treatment, place the culture plates on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well or dish. For a 10 cm dish, use 0.8-1 mL of lysis buffer.[6]

  • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.[9]

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.[6]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

SDS-PAGE and Western Blotting
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-ALK (e.g., anti-p-ALK Tyr1604) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:2000 to 1:20,000) for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Stripping and Reprobing for Total ALK and Loading Control

To ensure that changes in p-ALK are not due to variations in the total amount of ALK protein or sample loading, the membrane can be stripped and reprobed.

  • After imaging for p-ALK, wash the membrane in TBST.

  • Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's instructions. A common stripping buffer consists of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol, applied for 30 minutes at 50°C.[10]

  • Wash the membrane thoroughly with TBST to remove the stripping buffer.

  • Block the membrane again for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total ALK, followed by the secondary antibody and detection as described above.

  • Repeat the stripping and reprobing process for a loading control protein (e.g., β-actin or GAPDH).

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase pALK p-ALK (Active) ALK->pALK Autophosphorylation CEP28122 This compound CEP28122->pALK Inhibition RAS RAS pALK->RAS PI3K PI3K pALK->PI3K JAK JAK pALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-ALK) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Stripping I->J K 11. Reprobing (Total ALK, Loading Control) J->K

Caption: Experimental workflow for Western blot analysis of p-ALK.

References

Application Notes and Protocols for CEP-28122 in a Xenograft Model of Neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in a xenograft model of neuroblastoma. This document is intended to guide researchers in the preclinical evaluation of this compound for neuroblastoma therapy.

Introduction

Neuroblastoma, a common and often deadly childhood cancer, is characterized by activating mutations in the ALK gene in a subset of cases.[1] These mutations lead to constitutive activation of the ALK receptor tyrosine kinase, driving tumor cell proliferation and survival.[2] this compound is an orally active small molecule inhibitor of ALK that has demonstrated significant antitumor activity in preclinical models of human cancers with activated ALK, including neuroblastoma.[3] This document outlines the mechanism of action, experimental protocols, and expected outcomes when using this compound in a neuroblastoma xenograft model.

Mechanism of Action and Signaling Pathway

This compound potently inhibits the kinase activity of both wild-type and mutated forms of ALK.[3] In neuroblastoma cells harboring ALK mutations (such as F1174L and R1275Q) or ALK gene amplification, the ALK receptor is constitutively phosphorylated, leading to the downstream activation of key signaling pathways that promote cell growth and survival. These pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[4][5][6][7] this compound blocks the autophosphorylation of ALK, thereby inhibiting these downstream signaling events and inducing apoptosis and growth inhibition in ALK-dependent neuroblastoma cells.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription CEP28122 This compound CEP28122->ALK

Caption: ALK signaling pathways and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a neuroblastoma xenograft model using the ALK-amplified NB-1 cell line.

Table 1: In Vivo Dose-Response of this compound on NB-1 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Dosing ScheduleFinal Tumor Volume (mm³) (Mean ± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control-Orally, twice daily1500 ± 2000
This compound30Orally, twice daily375 ± 5075
This compound55Orally, twice daily150 ± 3090

Data adapted from preclinical studies.[3]

Table 2: Efficacy of this compound Against Different Neuroblastoma Cell Line Xenografts

Cell LineALK StatusThis compound TreatmentOutcome
NB-1Amplified Wild-Type ALK30-55 mg/kg, orally, twice dailySignificant tumor growth inhibition[3]
SH-SY5YF1174L MutationNot specified in detail for xenograftExpected sensitivity based on in vitro data[3]
NB-1643R1275Q MutationNot specified in detail for xenograftExpected sensitivity based on in vitro data[3]
NB-1691ALK-Negative30-55 mg/kg, orally, twice dailyNo effect on tumor growth[3]

Experimental Protocols

Protocol 1: Establishment of a Neuroblastoma Xenograft Model

This protocol describes the subcutaneous implantation of human neuroblastoma cells into immunodeficient mice.

Materials:

  • Human neuroblastoma cell lines (e.g., NB-1, SH-SY5Y)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., NOD-SCID or NSG)

  • 1 mL syringes with 27-gauge needles

  • Calipers

Procedure:

  • Cell Culture: Culture neuroblastoma cells in appropriate medium at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, harvest them using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation for Injection: Wash the cell pellet twice with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.

  • Animal Preparation and Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: Volume = (width)² x length / 2.[8]

  • Initiation of Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Procedure cluster_treatment Treatment and Analysis A Culture Neuroblastoma Cells B Harvest and Prepare Cells A->B C Subcutaneous Injection into Mice B->C D Monitor Tumor Growth C->D E Randomize into Treatment Groups D->E F Administer this compound or Vehicle E->F G Measure Tumor Volume F->G H Data Analysis G->H

Caption: Experimental workflow for the neuroblastoma xenograft model.

Protocol 2: In Vivo Administration of this compound and Efficacy Assessment

This protocol details the oral administration of this compound and the subsequent monitoring of its antitumor effects.

Materials:

  • This compound compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Tumor-bearing mice from Protocol 1

  • Calipers

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 30 mg/kg and 55 mg/kg).

  • Drug Administration: Administer the prepared this compound suspension or vehicle alone to the respective groups of mice via oral gavage. A typical dosing schedule is twice daily.[3]

  • Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.

  • Monitoring Animal Health: Monitor the body weight and overall health of the mice regularly to assess any potential toxicity of the treatment.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.

  • Data Analysis: At the end of the study, calculate the mean tumor volume for each group. Determine the percent tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Expected Outcomes and Troubleshooting

  • Efficacy: In xenograft models of ALK-positive neuroblastoma, this compound is expected to induce significant, dose-dependent tumor growth inhibition, and at higher doses, may lead to tumor regression.[3][9]

  • Selectivity: this compound should not exhibit significant antitumor activity in ALK-negative neuroblastoma xenografts, demonstrating its target specificity.[3]

  • Troubleshooting:

    • No Tumor Growth: Ensure the viability of the injected cells and the appropriate mouse strain is used. The use of Matrigel can enhance tumor take rate.

    • Variable Tumor Growth: Ensure consistent cell numbers are injected and that tumors have reached a uniform size before randomizing into treatment groups.

    • Toxicity: If signs of toxicity (e.g., significant weight loss) are observed, the dose and/or frequency of this compound administration may need to be adjusted.

Conclusion

This compound is a promising therapeutic agent for the treatment of ALK-driven neuroblastoma. The protocols and data presented in these application notes provide a framework for the successful preclinical evaluation of this compound in a neuroblastoma xenograft model. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data to support further clinical development.

References

Application Notes and Protocols for CEP-28122 Administration via Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, via oral gavage in preclinical models.

Introduction

This compound is an orally active, small-molecule inhibitor of ALK kinase activity.[1] Constitutive activation of ALK through mechanisms such as chromosomal translocation, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] this compound has demonstrated potent, dose-dependent antitumor activity in preclinical xenograft models of these cancers.[1][2] These protocols are designed to facilitate the effective and reproducible administration of this compound for in vivo studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by potently inhibiting the kinase activity of ALK, with an IC50 of 1.9 nM for recombinant ALK.[3][4][5] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. In cellular assays, this compound has been shown to inhibit the phosphorylation of NPM-ALK at tyrosine 664 with an IC50 of 20-30 nmol/L.[6] Inhibition of ALK activity by this compound leads to the suppression of downstream effectors, including STAT3, Akt, and ERK1/2.[3]

CEP28122_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects ALK Constitutively Active ALK Fusion Protein STAT3 STAT3 ALK->STAT3 Akt Akt ALK->Akt ERK ERK1/2 ALK->ERK CEP28122 This compound CEP28122->ALK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo antitumor efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineIC50 Value
Enzymatic AssayRecombinant ALK1.9 nM[3][4][5]
Cellular Phosphorylation AssayNPM-ALK (Sup-M2 & Karpas-299 cells)20-30 nM[6]
Cell Growth InhibitionKarpas-299 & Sup-M2 cellsConcentration-dependent (3-3000 nM)[3]
Cell Growth InhibitionEML4-ALK (NCI-H2228 & NCI-H3122 cells)Concentration-dependent (3-3000 nM)[6]

Table 2: In Vivo Antitumor Activity of this compound via Oral Gavage

Xenograft ModelDose (mg/kg)Dosing RegimenDurationOutcome
Sup-M2 (ALCL)3, 10, 30Twice Daily12 daysDose-dependent antitumor activity.[3]
Sup-M2 (ALCL)55, 100Twice Daily4 weeksComplete tumor regression in 100% of mice, with no reemergence up to 60 days post-treatment.[1][6]
NB-1 (Neuroblastoma)30, 55Twice Daily14 days75% and 90% tumor growth inhibition, respectively.[6]
NCI-H2228 (NSCLC)30, 55Twice Daily12 daysTumor regression.[6]
NCI-H3122 (NSCLC)30Twice Daily12 daysSignificant tumor growth inhibition.[6]
NCI-H3122 (NSCLC)55Twice Daily12 daysTumor stasis and partial tumor regression.[6]

Experimental Protocols

Formulation of this compound for Oral Gavage

This protocol describes the preparation of this compound for administration to animal models.

Materials:

  • This compound (free base or mesylate salt)

  • Vehicle: Polyethylene glycol 400 (PEG-400) or deionized water (dH2O)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (e.g., 100 μL). The dose should be expressed as mg/kg equivalents of the free base.[6]

  • Weigh the appropriate amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the chosen vehicle (PEG-400 or dH2O) to the tube to achieve the final desired concentration.[6]

  • Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.

  • Visually inspect the solution/suspension for any undissolved particles.

  • Prepare the formulation fresh daily or confirm its stability under storage conditions.

Administration of this compound via Oral Gavage in Mice

This protocol outlines the procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)

  • Syringes (e.g., 1 mL)

  • Animal scale

  • Tumor-bearing mice (e.g., SCID or nu/nu mice with subcutaneous xenografts)

Procedure:

  • Animal Preparation:

    • Allow mice to acclimate to the facility for at least one week before the study begins.

    • Randomize tumor-bearing mice into treatment and vehicle control groups (typically 8-10 mice per group) once tumors reach a predetermined size.[6]

  • Dose Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the exact volume of the formulation to be administered based on the mouse's body weight and the target dose in mg/kg.

  • Administration:

    • Gently but firmly restrain the mouse.

    • Attach the gavage needle to the filled syringe. Ensure there are no air bubbles.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.

    • Slowly dispense the formulation (a typical volume is 100 μL).[6]

    • Withdraw the needle smoothly.

    • Observe the mouse for a short period to ensure there are no immediate adverse effects, such as respiratory distress.

  • Monitoring:

    • Administer this compound or vehicle according to the specified dosing schedule (e.g., twice daily).[6]

    • Monitor the body weight and tumor volume of each mouse every 2-3 days.[6]

    • Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Continue treatment for the duration specified in the study design (e.g., 12, 14, or 28 days).[1][6]

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis Formulation Formulate this compound in Vehicle (PEG-400 or dH2O) Dosing Administer via Oral Gavage (e.g., 30-100 mg/kg, BID) Formulation->Dosing Animal_Prep Randomize Tumor-Bearing Mice into Groups Animal_Prep->Dosing Monitor Measure Tumor Volume & Body Weight (q2-3d) Dosing->Monitor Endpoint Continue for Predetermined Duration (e.g., 12-28 days) Monitor->Endpoint Analysis Analyze Antitumor Efficacy (e.g., TGI, Regression) Endpoint->Analysis

Figure 2: In Vivo Experimental Workflow.

Safety and Tolerability

In preclinical studies, administration of this compound was generally well-tolerated in mice and rats.[1] However, it is crucial to monitor animals for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse clinical signs. The vehicle-treated group serves as a critical baseline for these observations.[6]

References

Application Notes and Protocols: Cell Viability Assays with CEP-28122 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] As a diaminopyrimidine derivative, it demonstrates significant antitumor activity in experimental models of human cancers where ALK is constitutively activated due to genetic alterations such as chromosomal translocations, point mutations, or gene amplification.[2][3][4] The aberrant ALK activity drives oncogenesis, and its inhibition by this compound has emerged as a promising therapeutic strategy.[2][4] this compound has an IC50 of 1.9 nM for recombinant ALK kinase activity.[3][5]

These application notes provide detailed protocols for assessing cell viability following treatment with this compound, along with its mechanism of action and expected outcomes in relevant cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of ALK.[4] This inhibition leads to a reduction in the phosphorylation of ALK itself and its downstream effector proteins.[3][4] Key signaling pathways that are attenuated by this compound treatment in ALK-positive cancer cells include the STAT3, AKT, and ERK1/2 pathways.[3] The suppression of these pro-survival and proliferative signals ultimately leads to growth inhibition and apoptosis in cancer cells dependent on ALK signaling.[3][4]

CEP28122_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) STAT3 STAT3 ALK->STAT3 Phosphorylates AKT AKT ALK->AKT Phosphorylates ERK12 ERK1/2 ALK->ERK12 Phosphorylates CEP28122 This compound CEP28122->ALK Inhibits Apoptosis Apoptosis CEP28122->Apoptosis pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pERK12 p-ERK1/2 ERK12->pERK12 Transcription Gene Transcription pSTAT3->Transcription Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK12->Proliferation Transcription->Proliferation

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory effect of this compound on cell viability has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cell LineCancer TypeALK StatusAssay TypeIncubation TimeIC50 (nM)Reference
Karpas-299Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK+MTS48 hours20 - 30 (cellular)[6]
Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)NPM-ALK+MTS48 hours20 - 30 (cellular)[6]
NCI-H2228Non-Small Cell Lung Cancer (NSCLC)EML4-ALK+---[4][6]
NCI-H3122Non-Small Cell Lung Cancer (NSCLC)EML4-ALK+---[4]
NB-1NeuroblastomaALK+---[4]
ToledoDiffuse Large B-cell LymphomaALK-MTS48 hours> 3000[6]
HuT-102Cutaneous T-cell LymphomaALK-MTS48 hours> 3000[6]

Note: The IC50 values for NCI-H2228, NCI-H3122, and NB-1 were not explicitly provided in the search results, but this compound was shown to inhibit EML4-ALK tyrosine phosphorylation in these cell lines.[4]

Experimental Protocols

Several assays can be employed to measure cell viability following this compound treatment. The choice of assay may depend on the cell type, experimental goals, and available equipment. Commonly used methods include tetrazolium reduction assays (MTT, MTS) and ATP quantitation assays (CellTiter-Glo®).

Protocol 1: MTS Cell Viability Assay

This protocol is based on the method used to evaluate the effect of this compound on ALK-positive and ALK-negative cell lines.[6] The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or equivalent

  • Appropriate cell culture medium

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

  • Compound Addition: After allowing the cells to adhere overnight (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.[6]

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only background control wells from all other absorbance readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viable cells against the log concentration of this compound to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

The MTT assay is another common colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Appropriate cell culture medium

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Reagent Addition: Add 10 µL of MTT solution to each well.[7][8]

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Analyze the data as described in the MTS protocol.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Appropriate cell culture medium

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTS protocol.

  • Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[9]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Analyze the data as described in the MTS protocol, using luminescence readings instead of absorbance.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay Seed Seed Cells in 96-well Plate Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate AddReagent Add Viability Reagent (MTS/MTT/CellTiter-Glo) Incubate->AddReagent IncubateReagent Incubate with Reagent AddReagent->IncubateReagent Measure Measure Signal (Absorbance/Luminescence) IncubateReagent->Measure Analyze Data Analysis (Calculate % Viability, IC50) Measure->Analyze

Caption: General workflow for a cell viability assay with this compound.

References

Application Notes and Protocols: Immunohistochemistry for Monitoring ALK Inhibition with CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The aberrant ALK activity promotes downstream signaling cascades, primarily the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation, survival, and metastasis.[2][3][4][5]

CEP-28122 is a highly potent and selective, orally active small-molecule inhibitor of ALK.[1][6][7] It functions by competing with ATP for the binding site in the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[8] Preclinical studies have demonstrated that this compound induces a concentration-dependent inhibition of ALK tyrosine phosphorylation, leading to cytotoxicity and growth inhibition in ALK-positive cancer cells.[1][8]

Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and abundance of specific proteins within tissue sections. In the context of ALK-targeted therapies, IHC can be employed as a pharmacodynamic biomarker to assess the in-situ inhibition of ALK activity. By using antibodies specific to the phosphorylated form of ALK (phospho-ALK), researchers can monitor the direct effect of inhibitors like this compound on their target in preclinical tumor models and clinical specimens. A reduction in phospho-ALK staining following treatment provides direct evidence of target engagement and pathway inhibition.

ALK Signaling Pathway and Inhibition by this compound

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase pALK Phosphorylated ALK (p-ALK) ALK->pALK Autophosphorylation CEP28122 This compound CEP28122->pALK Inhibition PI3K PI3K pALK->PI3K RAS RAS pALK->RAS JAK JAK pALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription

Caption: ALK signaling and this compound inhibition.

Experimental Protocols

Immunohistochemistry Workflow for Phospho-ALK Detection

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-phospho-ALK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Imaging & Analysis dehydration_mounting->imaging

Caption: IHC workflow for phospho-ALK.

Detailed Protocol for Phospho-ALK IHC in FFPE Tissues

This protocol provides a general framework for the detection of phosphorylated ALK in formalin-fixed paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions may be necessary for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 1X TBS with 5% normal goat serum)

  • Primary antibody (e.g., Rabbit anti-phospho-ALK [Tyr1604])

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG HRP)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.[1]

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with running tap water for 5 minutes, followed by a final rinse in deionized water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Immerse slides in a staining dish filled with Antigen Retrieval Buffer.

    • Heat the solution to 95-100°C in a water bath, steamer, or microwave.[1]

    • Maintain at a sub-boiling temperature for 20 minutes.

    • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., 1X TBS) for 5 minutes.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Dilute the primary anti-phospho-ALK antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Prepare the DAB substrate solution according to the kit instructions.

    • Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water until the water runs clear.

    • "Blue" the sections in a gentle stream of tap water or an alkaline solution.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Quantification of Staining

Image analysis software can be used for quantitative assessment of phospho-ALK staining. The H-score is a common method that combines both the intensity of the staining and the percentage of positive cells.

H-Score = Σ (i × Pi) Where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity.

Data Presentation

Table 1: In Vitro Inhibition of ALK Phosphorylation by this compound
Cell Line (ALK Status)This compound Conc. (nM)Mean p-ALK H-Score% Inhibition
KARPAS-299 (NPM-ALK) 0 (Vehicle)2800%
1015046%
306079%
1001595%
H3122 (EML4-ALK) 0 (Vehicle)2650%
1014545%
305579%
1001096%

Data are representative and for illustrative purposes.

Table 2: In Vivo Pharmacodynamic Effect of this compound in Tumor Xenografts
Treatment GroupDose (mg/kg, oral)Time Post-Dose (hr)Mean p-ALK H-Score% Inhibition vs. Vehicle
Vehicle -4275-
This compound 10412056%
This compound 3043089%
This compound 30122591%
This compound 30249565%

Data are representative and for illustrative purposes based on published findings for this compound showing dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts.[1]

Logical Relationship Diagram

Logical_Relationship treatment This compound Treatment (Dose and Duration) inhibition Inhibition of ALK Autophosphorylation treatment->inhibition readout IHC Readout: Reduced p-ALK Staining inhibition->readout quantification Quantitative Analysis (e.g., H-Score) readout->quantification outcome Pharmacodynamic Effect: Target Engagement Confirmed quantification->outcome

Caption: Logic of p-ALK IHC as a biomarker.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Constitutive ALK activity, resulting from chromosomal translocations, gene amplification, or point mutations, is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound effectively inhibits ALK, leading to the suppression of downstream signaling pathways and consequently inducing apoptosis in ALK-positive cancer cells.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: In cancer cells with aberrant ALK activity, the kinase activates downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and STAT3 pathways.[1][5] this compound, by inhibiting ALK, blocks the phosphorylation and activation of these downstream effectors. This disruption of pro-survival signaling leads to the activation of the intrinsic apoptotic cascade, culminating in programmed cell death.

Signaling Pathway of this compound Induced Apoptosis

CEP28122_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates STAT3 STAT3 ALK->STAT3 Activates CEP28122 This compound CEP28122->ALK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes STAT3->Bcl2 Promotes Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Caspase9 Caspase-9 Bax_Bak->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits ALK, leading to apoptosis.

Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) to quantify apoptosis in cancer cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

Materials
  • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2, NCI-H2228)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometry tubes

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment:

    • Seed ALK-positive cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the saved medium.

    • For suspension cells: Collect the cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained and single-stained (Annexin V-FITC only and PI only) controls to set the appropriate voltages and compensation.

    • Acquire a minimum of 10,000 events for each sample.

    • Analyze the data using appropriate software. Gate the cell population of interest based on forward and side scatter properties to exclude debris.

    • Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Establish quadrants to differentiate between:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting and Staining cluster_analysis Flow Cytometry Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Stain with Annexin V & PI D->E F Acquire Data E->F G Analyze Quadrants F->G H Quantify Apoptosis G->H

Caption: Workflow for this compound apoptosis analysis.

Data Presentation

The following table presents representative data from a flow cytometry analysis of an ALK-positive NSCLC cell line (e.g., NCI-H2228) treated with this compound for 48 hours. Data are presented as the mean percentage of cells in each quadrant ± standard deviation from three independent experiments.

This compound Concentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
1080.1 ± 3.512.3 ± 1.55.4 ± 1.12.2 ± 0.7
5055.7 ± 4.225.8 ± 2.915.1 ± 2.33.4 ± 1.0
10030.4 ± 3.840.2 ± 3.525.3 ± 3.14.1 ± 1.3
50010.9 ± 2.535.5 ± 4.148.9 ± 5.24.7 ± 1.8

Conclusion

The flow cytometry-based Annexin V/PI assay is a reliable and quantitative method for assessing the pro-apoptotic effects of this compound. This application note provides a comprehensive protocol that can be adapted for various ALK-positive cancer cell lines. The expected outcome is a dose-dependent increase in the percentage of apoptotic cells following treatment with this compound, confirming its mechanism of action as an inducer of programmed cell death in ALK-driven malignancies. This methodology is valuable for preclinical drug development and for further elucidating the cellular response to ALK inhibition.

References

Troubleshooting & Optimization

CEP-28122 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122. The following information addresses common solubility issues encountered in aqueous solutions during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is a diaminopyrimidine derivative used in cancer research.[2] Key chemical properties are summarized below.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical FormulaC₂₈H₃₅ClN₆O₃[1]
Molecular Weight539.06 g/mol [1]
AppearanceSolid powder[1]
Purity>99% by HPLC[1]
CAS Number1022958-60-6[1]

Q2: In which solvents is this compound soluble?

Table 2: Solubility of this compound and its Mesylate Salt in Organic Solvents

CompoundSolventSolubility
This compoundDMSO≤30 mg/mL[4]
This compoundDimethyl Formamide (DMF)12 mg/mL[4]
This compound Mesylate SaltDMSO6.4 mg/mL (10.08 mM) (Sonication recommended)

Q3: Why does my this compound precipitate when I add it to my aqueous cell culture medium or buffer?

Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. This phenomenon, often called "fall-out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium where the compound is less soluble. The organic solvent disperses in the aqueous solution, leaving the hydrophobic compound to crash out of the solution.

Similar to other tyrosine kinase inhibitors, the aqueous solubility of this compound is likely pH-dependent. For instance, the solubility of the ALK inhibitor crizotinib is significantly higher in acidic pH compared to neutral or alkaline conditions.[7][8]

Table 3: pH-Dependent Aqueous Solubility of Crizotinib (as a reference for ALK inhibitors)

pHSolubility
1.6>10 mg/mL[7]
8.2<0.1 mg/mL[7]

Troubleshooting Guides

Issue 1: Precipitate formation during preparation of aqueous working solutions for in vitro assays.

dot

G start Start: Need to prepare aqueous working solution of this compound stock Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). start->stock serial_dilution Perform intermediate serial dilutions in 100% DMSO to a lower concentration (e.g., 10x-100x of final). stock->serial_dilution final_dilution Add the final DMSO dilution dropwise to the pre-warmed (37°C) aqueous buffer/medium while vortexing. serial_dilution->final_dilution check_precipitation Visually inspect for precipitation. Is the solution clear? final_dilution->check_precipitation success Solution is ready for use. Keep final DMSO concentration low (e.g., <0.1%). check_precipitation->success Yes troubleshoot Precipitation observed. Proceed to troubleshooting. check_precipitation->troubleshoot No

Caption: Workflow for preparing aqueous solutions of this compound.

Detailed Protocol for In Vitro Solution Preparation:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in 100% high-quality, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Perform Intermediate Dilutions in DMSO:

    • Before preparing the final aqueous working solution, perform serial dilutions of the concentrated DMSO stock in 100% DMSO to get closer to the final desired concentration. This prevents the compound from precipitating out upon addition to the aqueous buffer.

  • Prepare the Final Aqueous Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add the required volume of the intermediate DMSO dilution dropwise.

    • The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

dot

G start Problem: Precipitation in aqueous solution. q1 Was a high-concentration DMSO stock directly diluted into the aqueous buffer? start->q1 a1_yes Perform serial dilutions in 100% DMSO first before adding to the aqueous buffer. q1->a1_yes Yes q2 Is the final concentration of This compound too high for its aqueous solubility limit? q1->q2 No a1_yes->q2 a2_yes Lower the final working concentration of this compound. q2->a2_yes Yes q3 Is the pH of the aqueous buffer neutral or alkaline? q2->q3 No a2_yes->q3 a3_yes Consider using a slightly acidic buffer if compatible with the experiment. q3->a3_yes Yes end Solution should be clear. If not, consider using solubilizing agents. q3->end No a3_yes->end

Caption: Troubleshooting logic for this compound precipitation.

Issue 2: Formulation and solubility challenges for in vivo studies.

For oral administration in animal models, this compound needs to be formulated in a vehicle that ensures its suspension and bioavailability. Direct dissolution in aqueous vehicles is not recommended.

Recommended Protocol for In Vivo Oral Formulation:

Based on formulations used for other ALK inhibitors like ceritinib, a suspension in a methylcellulose-based vehicle is a good starting point.[9][10][11]

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.5% (v/v) Tween® 80 in sterile water (optional, can improve wettability and suspension)

Procedure:

  • Vehicle Preparation: Prepare a sterile 0.5% methylcellulose solution. If using, add Tween® 80 to a final concentration of 0.5%.

  • Weighing: Accurately weigh the required amount of this compound powder for the desired dose and number of animals.

  • Suspension: Add a small amount of the vehicle to the this compound powder to create a paste. Gradually add the remaining vehicle while continuously triturating or vortexing to form a homogenous suspension.

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before drawing each dose.

ALK Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and growth. The primary signaling cascades initiated by activated ALK include the JAK/STAT, RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and PLCγ pathways.

dot

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits Transcription Gene Transcription (Proliferation, Survival, Growth) PLCg->Transcription AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription

Caption: ALK signaling pathways inhibited by this compound.

References

Technical Support Center: CEP-28122 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of CEP-28122 in cell culture media.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.

Observed Issue Potential Cause Suggested Solution
Loss of this compound activity over time in culture. Degradation in Aqueous Media: this compound, like many small molecules, may be susceptible to hydrolysis or other forms of degradation in aqueous cell culture media at 37°C.- Prepare fresh working solutions of this compound in media for each experiment. - Consider partial media changes with freshly prepared this compound for long-term experiments. - Assess stability in a simpler buffer like PBS to determine inherent aqueous stability.
Enzymatic Degradation: Serum in the cell culture media contains esterases and other enzymes that can metabolize this compound.- Test the stability of this compound in serum-free versus serum-containing media to assess the impact of serum components. - If enzymatic degradation is suspected, consider using heat-inactivated serum, although this may not eliminate all enzymatic activity.
pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can influence the stability of this compound.- Ensure the pH of your cell culture medium is stable throughout the experiment. - Test the stability of this compound in buffers with slightly different pH values to identify the optimal pH range for stability.
High variability in experimental results between replicates. Incomplete Solubilization: this compound is soluble in DMSO, but may not be fully dissolved if not prepared correctly, leading to inconsistent concentrations in the final culture medium.- Ensure the DMSO stock solution is clear and free of particulates. - When diluting the DMSO stock into aqueous media, vortex or mix thoroughly to ensure complete dissolution. - Avoid using a final DMSO concentration that exceeds 0.5%, as higher concentrations can be toxic to cells.
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in the media.- Use low-protein-binding plates and pipette tips for your experiments. - Include a control group without cells to measure the loss of the compound due to adsorption to the plasticware.
Precipitation of this compound in the cell culture medium. Low Aqueous Solubility: While soluble in DMSO, the aqueous solubility of this compound in cell culture media may be limited, especially at higher concentrations.- Lower the final concentration of this compound in your experiments. - Consider using the mesylate salt form of this compound, which may have improved aqueous solubility and stability.[1] - Visually inspect the media for any signs of precipitation after adding this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1:

  • Solid Form: this compound as a solid powder is stable for months at room temperature or for up to three years at -20°C.[2]

  • DMSO Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[3]

Q2: How should I prepare the working solution of this compound in cell culture media?

A2: To prepare a working solution, thaw a single-use aliquot of the DMSO stock solution at room temperature. Dilute the stock solution directly into your pre-warmed cell culture medium to the desired final concentration. It is crucial to vortex the diluted solution immediately and thoroughly to ensure complete dissolution and prevent precipitation.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[3][4] It functions by blocking the phosphorylation of ALK, which in turn inhibits downstream signaling pathways such as STAT3, AKT, and ERK1/2, leading to reduced cell proliferation and induction of apoptosis in ALK-positive cancer cells.[3]

Q4: Can I use this compound in serum-free media?

A4: Yes, this compound can be used in serum-free media. In fact, testing your experiment in both serum-free and serum-containing media can help determine if serum components are contributing to any observed instability.[5]

Q5: How can I assess the stability of this compound in my specific cell culture setup?

A5: You can perform a stability study by incubating this compound in your cell culture medium at 37°C over a time course (e.g., 0, 2, 6, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of this compound using an appropriate analytical method such as HPLC-MS.[5]

Quantitative Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how such data can be structured.

Table 1: Hypothetical Stability of this compound (1 µM) in Different Cell Culture Media at 37°C

Time (hours)% Remaining in RPMI-1640 + 10% FBS% Remaining in DMEM + 10% FBS% Remaining in Serum-Free DMEM
0100100100
295.296.198.5
685.788.394.2
2465.470.185.6
4842.148.975.3

Table 2: Hypothetical Impact of Temperature on this compound (1 µM) Stability in RPMI-1640 + 10% FBS

Time (hours)% Remaining at 37°C% Remaining at Room Temperature (~22°C)% Remaining at 4°C
0100100100
2465.492.899.1
4842.185.198.2
7225.978.597.5

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., RPMI-1640, DMEM) with and without Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well low-protein-binding plates

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (a structurally similar and stable compound)

  • HPLC-MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution by diluting the stock solution to 1 µM in the desired cell culture medium (with and without 10% FBS) and PBS.

  • Incubation:

    • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 6, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Visualizations

ALK_Signaling_Pathway CEP28122 This compound pALK p-ALK CEP28122->pALK Inhibition ALK ALK ALK->pALK Phosphorylation STAT3 STAT3 pALK->STAT3 AKT AKT pALK->AKT ERK12 ERK1/2 pALK->ERK12 pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation pSTAT3->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis Inhibition pERK12 p-ERK1/2 ERK12->pERK12 pERK12->Proliferation

Caption: this compound inhibits ALK phosphorylation and downstream signaling.

Stability_Workflow start Start: Prepare this compound Working Solution incubate Incubate at 37°C in Cell Culture Medium start->incubate collect Collect Aliquots at Time Points (0, 2, 6, 24, 48h) incubate->collect prepare Prepare Samples for Analysis (Protein Precipitation) collect->prepare analyze Analyze by HPLC-MS prepare->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate end End: Determine Stability Profile calculate->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic issue Issue: Inconsistent Results or Loss of Activity check_solubility Check for Precipitation in Media issue->check_solubility Visual Inspection check_storage Verify Stock Solution Storage and Handling issue->check_storage Review Procedures check_stability Perform Stability Assay in Media issue->check_stability If no visible issues adsorption Consider Adsorption to Plastics check_stability->adsorption If degradation is confirmed

Caption: Logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: CEP-28122 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CEP-28122 in in vivo studies. Our goal is to help you address potential inconsistencies and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations, translocations, or amplification, can drive the growth of various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound functions by inhibiting the kinase activity of ALK, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[3][4]

Q2: What are the reported in vivo effects of this compound in preclinical models?

A2: Preclinical studies have demonstrated that orally administered this compound induces dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts.[1][2] This leads to significant antitumor activity, including complete or near-complete tumor regression in ALK-positive xenograft models of ALCL, NSCLC, and neuroblastoma.[1][2][5] Notably, sustained tumor regression has been observed even after cessation of treatment.[2][5] Conversely, this compound shows minimal antitumor activity in ALK-negative tumor models.[1][2]

Q3: I am observing minimal or no tumor regression in my ALK-positive xenograft model. What are the potential causes?

A3: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the compound or its administration, or with the experimental model itself. Specific areas to investigate include:

  • Compound Formulation and Stability: Ensure the compound is properly formulated and stable for the duration of your experiment.

  • Dosing and Administration: Verify the accuracy of your dosing calculations and the proficiency of the administration technique (e.g., oral gavage).

  • Pharmacokinetics: Poor absorption, rapid metabolism, or fast excretion can lead to insufficient drug exposure at the tumor site.

  • Animal Model: Confirm the ALK-positive status of your cell line and consider the possibility of acquired resistance.

Q4: My in vivo results are inconsistent between experimental cohorts. What should I check?

A4: Inconsistent results can arise from variability in experimental procedures. Key aspects to review include:

  • Animal Health and Handling: Ensure all animals are healthy and handled consistently to minimize stress.

  • Tumor Implantation and Measurement: Standardize the tumor implantation technique and use a consistent method for tumor measurement.

  • Formulation Preparation: Prepare fresh formulations for each experiment to avoid degradation.

  • Dosing Schedule: Strictly adhere to the planned dosing schedule.

Troubleshooting Guide

Issue 1: Suboptimal Antitumor Activity
Potential Cause Troubleshooting Step Recommended Action
Inadequate Drug Exposure Perform a pharmacokinetic (PK) study.Collect plasma and tumor samples at various time points after dosing to determine the concentration of this compound. This will help correlate drug exposure with target engagement and efficacy.
Incorrect Formulation Verify the formulation protocol.This compound has been formulated in vehicles such as 0.5% methylcellulose in water for oral administration. Ensure the compound is fully suspended before each dose.
Dosing Errors Review dosing calculations and administration technique.Double-check all calculations. For oral gavage, ensure proper technique to deliver the full dose to the stomach. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose in your model.
ALK Status of Xenograft Confirm ALK expression and activation in your tumor model.Perform Western blotting or immunohistochemistry (IHC) on tumor samples to verify the expression of the ALK fusion protein and its phosphorylation status.
Acquired Resistance Sequence the ALK kinase domain in tumors that are not responding to treatment.Mutations in the ALK kinase domain can confer resistance to ALK inhibitors.
Issue 2: High Variability in Tumor Growth Inhibition
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Tumor Inoculation Standardize the tumor cell implantation procedure.Ensure a consistent number of viable cells are injected into the same anatomical location for each animal.
Variable Animal Health Monitor animal health closely.Exclude animals that show signs of illness or significant weight loss unrelated to the treatment.
Inaccurate Tumor Measurement Use a standardized and blinded method for tumor measurement.Use calipers to measure tumors in two dimensions and calculate tumor volume using a consistent formula (e.g., (Length x Width^2)/2). Blinding the individual measuring the tumors can reduce bias.
Formulation Inhomogeneity Ensure the formulation is homogenous before each administration.If using a suspension, vortex or sonicate the formulation immediately before dosing each animal to ensure a consistent concentration.

Experimental Protocols

In Vivo Antitumor Efficacy Study in an ALK-Positive Xenograft Model

This protocol is based on studies with the Sup-M2 anaplastic large-cell lymphoma xenograft model.[2][4]

  • Cell Culture: Culture Sup-M2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

  • Animal Model: Use severe combined immunodeficient (SCID) mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 Sup-M2 cells in a 0.2 mL volume of phosphate-buffered saline and Matrigel (1:1) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Dosing: Randomize mice into treatment and vehicle control groups.

  • This compound Formulation: Prepare a suspension of this compound in 0.5% (w/v) methylcellulose in sterile water.

  • Administration: Administer this compound or vehicle orally (e.g., by gavage) twice daily at doses ranging from 3 to 100 mg/kg.[2][4]

  • Data Collection: Measure tumor volumes 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue treatment for a specified duration (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.[2]

Quantitative Data Summary

In Vivo Antitumor Activity of this compound in ALK-Positive Xenograft Models
Xenograft Model Cell Line Dose (mg/kg, b.i.d., p.o.) Treatment Duration Tumor Growth Inhibition (%) Observations
ALCLSup-M2304 weeks>90%Complete/near complete tumor regressions.[2]
ALCLSup-M2554 weeksNot specifiedSustained tumor regression with no re-emergence >60 days post-treatment.[1][5]
ALCLSup-M21004 weeksNot specifiedSustained tumor regression with no re-emergence >60 days post-treatment.[1][5]
NSCLCNCI-H222830Not specifiedDose-dependentSignificant antitumor activity.
NeuroblastomaNB-13014 days75%Tumor stasis and partial regressions.[5]
NeuroblastomaNB-15514 days90%Tumor stasis and partial regressions.[5]

Visualizations

This compound Mechanism of Action and Downstream Signaling

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., NPM-ALK) STAT3 STAT3 ALK->STAT3 Phosphorylation AKT AKT ALK->AKT Phosphorylation ERK ERK1/2 ALK->ERK Phosphorylation CEP28122 This compound CEP28122->ALK Inhibition pSTAT3 p-STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pAKT p-AKT pAKT->Proliferation pERK p-ERK1/2 pERK->Proliferation

Caption: this compound inhibits ALK, blocking downstream signaling pathways.

Troubleshooting Workflow for Inconsistent In Vivo Results

Troubleshooting_Workflow cluster_compound Compound & Formulation cluster_model Animal Model cluster_procedure Experimental Procedure start Inconsistent In Vivo Results check_formulation Verify Formulation (Vehicle, Stability) start->check_formulation check_alk Confirm ALK Status (Western, IHC) start->check_alk check_tumor Standardize Tumor (Inoculation, Measurement) start->check_tumor check_dose Confirm Dosing (Calculation, Technique) check_formulation->check_dose outcome Optimized & Consistent Results check_dose->outcome check_health Monitor Animal Health (Weight, Behavior) check_alk->check_health check_health->outcome check_pk Perform PK/PD Study check_tumor->check_pk check_pk->outcome

Caption: A logical workflow for troubleshooting inconsistent in vivo results.

References

Technical Support Center: Troubleshooting CEP-28122 Western Blot for p-ALK

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP-28122 in Western blot analysis of phosphorylated Anaplastic Lymphoma Kinase (p-ALK).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the detection of p-ALK by Western blot, especially in the context of treatment with the ALK inhibitor this compound.

Q1: Why am I not seeing a p-ALK signal in my untreated positive control cells?

A: Several factors could lead to the absence of a p-ALK signal:

  • Suboptimal Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein during sample preparation.[1]

  • Low Protein Concentration: The abundance of p-ALK may be low. Quantify your protein lysate concentration and ensure you are loading a sufficient amount (typically 20-40 µg) per lane.[2]

  • Inefficient Protein Transfer: Verify your transfer efficiency. You can do this by staining the membrane with Ponceau S after transfer to visualize total protein.[3] For large proteins like ALK, a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer.

  • Inactive Primary Antibody: Ensure your anti-p-ALK antibody is validated for Western blotting and stored correctly. Consider running a dot blot to confirm antibody activity.[2]

Q2: My p-ALK signal is very weak or faint, even in my control group.

A: Weak signals can be frustrating. Here are some troubleshooting steps:

  • Increase Primary Antibody Concentration: The recommended dilution is a starting point. Try increasing the concentration of your primary antibody or incubating it overnight at 4°C to enhance the signal.[2]

  • Use a More Sensitive Substrate: If you are using a standard ECL substrate, switching to a more sensitive one can significantly amplify your signal.

  • Optimize Blocking Conditions: While milk is a common blocking agent, it contains phosphoproteins that can interfere with p-ALK detection. Try using 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking buffer.[1]

  • Check for Protein Degradation: Keep samples on ice throughout the preparation process and add protease inhibitors to your lysis buffer to prevent protein degradation.[4]

Q3: I see multiple non-specific bands on my blot, obscuring the p-ALK signal.

A: Non-specific bands can arise from several sources:

  • Primary Antibody Concentration is Too High: While a higher concentration can boost a weak signal, an excessive amount can lead to off-target binding. Titrate your primary antibody to find the optimal concentration.[5]

  • Inadequate Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2][6]

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the host species of your primary antibody.

  • Blocking is Insufficient: Increase the blocking time or try a different blocking agent.[4]

Q4: After treating with this compound, the p-ALK signal is completely gone, even at low concentrations. How can I show a dose-dependent effect?

A: this compound is a highly potent ALK inhibitor.[7][8][9] It is possible that the concentrations you have chosen are too high, leading to complete inhibition of ALK phosphorylation.

  • Titrate this compound Concentration: Perform a dose-response experiment with a wider and lower range of this compound concentrations. Consider starting in the low nanomolar range (e.g., 1-100 nM).[8]

  • Reduce Treatment Time: Shorten the incubation time with this compound. A shorter exposure might reveal more subtle, dose-dependent effects on p-ALK levels.

Q5: The total ALK signal also decreases after this compound treatment. Is this expected?

A: While the primary effect of this compound is the inhibition of ALK phosphorylation, some studies suggest that prolonged inhibition of kinase activity can lead to the degradation of the ALK protein itself. However, a significant decrease in total ALK with short treatment times might indicate an issue with your experiment. Ensure equal protein loading across all lanes by checking a housekeeping gene like GAPDH or β-actin.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on ALK phosphorylation and cell growth in ALK-positive cancer cell lines.

Cell LineAssayIC50 (nM)Reference
Karpas-299ALK Phosphorylation2.5[10]
Sup-M2ALK Phosphorylation1.9[8]
Karpas-299Cell Growth20[8]
Sup-M2Cell Growth25[8]

Experimental Protocols

Western Blot Protocol for p-ALK Detection

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ALK (e.g., Phospho-ALK (Tyr1604)[11] or Phospho-ALK (Tyr1278)[12]) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing (for Total ALK):

    • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

    • Wash thoroughly with TBST.

    • Block the membrane again and probe for total ALK and a housekeeping protein like GAPDH or β-actin.

Visualizations

ALK Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase pALK Phosphorylated ALK (p-ALK) ALK->pALK Dimerization & Autophosphorylation CEP28122 This compound CEP28122->pALK Inhibition RAS RAS pALK->RAS PI3K PI3K pALK->PI3K JAK JAK pALK->JAK PLCG PLCγ pALK->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLCG->Proliferation

Caption: An overview of the ALK signaling pathway and the inhibitory action of this compound.

Western Blot Troubleshooting Workflow

WB_Troubleshooting_Workflow Start Start: Western Blot for p-ALK Problem Problem with Signal? Start->Problem NoSignal No Signal Problem->NoSignal Yes WeakSignal Weak Signal Problem->WeakSignal Yes NonSpecific Non-Specific Bands Problem->NonSpecific Yes GoodSignal Good Signal Proceed with Analysis Problem->GoodSignal No CheckLysis Check Lysis Buffer (add phosphatase inhibitors) NoSignal->CheckLysis IncreaseAb Increase Primary Ab Conc. or Incubation Time WeakSignal->IncreaseAb TitrateAb Titrate Primary Ab NonSpecific->TitrateAb CheckTransfer Verify Transfer (Ponceau S) CheckLysis->CheckTransfer CheckAntibody Check Antibody Activity (Dot Blot) CheckTransfer->CheckAntibody SensitiveSubstrate Use More Sensitive ECL Substrate IncreaseAb->SensitiveSubstrate OptimizeBlocking Optimize Blocking (try 5% BSA) SensitiveSubstrate->OptimizeBlocking IncreaseWashes Increase Wash Steps TitrateAb->IncreaseWashes IncreaseWashes->OptimizeBlocking

Caption: A logical workflow for troubleshooting common Western blot issues for p-ALK detection.

References

Preventing precipitation of CEP-28122 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of CEP-28122, with a focus on preventing and troubleshooting precipitation in stock solutions.

Troubleshooting Guides

Q1: My this compound has precipitated out of my DMSO stock solution. What should I do?

A1: If you observe precipitation in your this compound DMSO stock solution, do not use it directly for your experiments as the concentration will be inaccurate. Here are the steps to attempt to redissolve the compound:

  • Warm the Solution: Gently warm the vial to 37°C in a water bath for 10-15 minutes. Avoid excessive heat (not exceeding 50°C) to prevent potential degradation of the compound.

  • Vortex and Sonicate: After warming, vortex the solution vigorously for 1-2 minutes. Following that, place the vial in an ultrasonic bath for 15-30 minutes to aid in dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure all precipitate has dissolved and the solution is clear.

  • If Precipitation Persists: If you still observe particulate matter, the solution may be supersaturated. You can try adding a small amount of fresh, anhydrous DMSO to dilute the concentration slightly and repeat the warming and sonication steps.

  • Final Check: Before use, it is advisable to centrifuge the vial at a low speed to pellet any remaining micro-precipitates and carefully transfer the supernatant to a new, sterile tube.

Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds like this compound. Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, a slightly higher, cell-tolerated concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, perform a stepwise dilution. First, create an intermediate dilution of this compound in your cell culture medium. Then, add this intermediate dilution to the final volume.

  • Increase Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently vortexing or swirling. This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.

  • Use of Serum: If your experiment allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds through protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] It is crucial to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[2]

Q2: What is the maximum recommended storage time for this compound stock solutions?

A2: For optimal stability, it is recommended to prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles. Recommended storage conditions for solutions in DMSO are:

  • -20°C for up to 1 month.[2]

  • -80°C for up to 6 months.[2]

For the solid powder form, it can be stored at -20°C for up to 3 years.

Q3: Is there a difference between this compound and this compound mesylate salt?

A3: Yes, this compound mesylate salt is a salt form of the parent compound, this compound. While both forms exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally has enhanced water solubility and stability.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[4] In several cancers, ALK is constitutively activated through chromosomal translocations, gene amplifications, or point mutations. This aberrant ALK activity drives tumor cell proliferation and survival by activating downstream signaling pathways, including the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways. This compound inhibits the kinase activity of ALK, thereby blocking these downstream signals and inducing apoptosis in ALK-dependent cancer cells.

Data Presentation

ParameterThis compoundThis compound Mesylate Salt
Molecular Formula C₂₈H₃₅ClN₆O₃C₂₉H₃₉ClN₆O₆S
Molecular Weight 539.07 g/mol 635.17 g/mol
Solubility in DMSO Soluble≥ 10.08 mM (≥ 6.4 mg/mL)
Solubility in Water InsolubleSlightly Soluble
Solubility in Ethanol InsolubleSlightly Soluble

Note: For the mesylate salt in DMSO, sonication and warming may be required to achieve complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 539.07 g/mol ), weigh out 5.39 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 15-30 minutes.

    • If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by further vortexing.

  • Aliquot and Store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Troubleshooting this compound Precipitation in Aqueous Media

Objective: To determine the optimal conditions for diluting a this compound DMSO stock into an aqueous medium without precipitation.

Procedure:

  • Prepare Serial Dilutions in DMSO: Prepare a serial dilution of your high-concentration this compound stock solution in DMSO to create a range of intermediate stock concentrations.

  • Dilution in Aqueous Medium:

    • Pre-warm your aqueous medium (e.g., cell culture medium with serum) to 37°C.

    • In separate tubes, add a small, fixed volume of each DMSO intermediate stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of each DMSO stock to 1 mL of medium.

  • Incubation and Observation: Incubate the dilutions at 37°C. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately after dilution and at several time points (e.g., 15 minutes, 1 hour, 4 hours).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear after incubation is the maximum working concentration under these conditions.

Mandatory Visualization

G start Precipitation Observed in this compound Stock warm Warm solution to 37°C (max 50°C) start->warm sonicate Vortex and Sonicate for 15-30 min warm->sonicate check1 Is the solution clear? sonicate->check1 add_dmso Add small volume of fresh anhydrous DMSO check1->add_dmso No centrifuge Centrifuge and use supernatant check1->centrifuge Yes repeat Repeat warming and sonication steps add_dmso->repeat check2 Is the solution clear? repeat->check2 check2->centrifuge Yes discard Prepare fresh stock solution check2->discard No

Troubleshooting workflow for precipitated this compound stock solution.

ALK_Signaling_Pathway cluster_pathways Downstream Signaling Pathways ALK Activated ALK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Simplified ALK signaling pathway and the inhibitory action of this compound.

References

Best practices for long-term storage of CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CEP-28122. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for up to three years. For shorter periods, it can be stored at room temperature for several months.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials.[1]

Q3: What is the recommended solvent for reconstituting this compound?

This compound is soluble in DMSO.

Q4: Are there different forms of this compound available?

Yes, this compound is available as a free base and as a mesylate salt. The mesylate salt form generally exhibits enhanced water solubility and stability.[2][3]

Q5: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[4] It functions by blocking the phosphorylation of ALK and its downstream signaling pathways.[5]

Storage and Stability

Proper storage of this compound is critical for maintaining its integrity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions for both solid compound and solutions.

FormStorage TemperatureDurationSpecial Instructions
Solid Powder Room TemperatureMonthsFor short-term storage only.
-20°CUp to 3 yearsRecommended for long-term storage.
In Solvent (DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]
-80°CUp to 6 monthsRecommended for long-term solution storage.[1]

Experimental Protocol: Cell-Based Proliferation Assay (MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of ALK-positive cancer cell lines.

Materials:

  • This compound

  • ALK-positive cancer cell line (e.g., Karpas-299, Sup-M2)

  • ALK-negative control cell line (e.g., HuT-102, Toledo)

  • Complete cell culture medium

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) kit

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]

  • MTS Assay:

    • Add an equal volume of the CellTiter 96® AQueous One Solution Reagent to each well.[6]

    • Incubate the plate for 1 to 4 hours at 37°C.[6]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow: Cell-Based Proliferation Assay prep Prepare this compound dilutions seed Seed cells in 96-well plate treat Treat cells with this compound seed->treat incubate Incubate for 48-72 hours treat->incubate mts Add MTS reagent incubate->mts read Read absorbance at 490 nm mts->read analyze Analyze data and determine IC50 read->analyze

Experimental Workflow for a Cell-Based Proliferation Assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Media - Poor solubility of the free base in aqueous solutions. - Concentration is too high.- Use the mesylate salt form of this compound for improved solubility.[2][3] - Ensure the final DMSO concentration in the media is low (typically <0.5%) and consistent across all treatments. - If solubility issues persist in DMSO, sonication may be used to aid dissolution.[7]
Inconsistent or Non-reproducible Results - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate pipetting or dilutions.- Store the compound and solutions as recommended in the storage table. - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - Calibrate pipettes regularly and prepare fresh dilutions for each experiment.
Low Potency or Lack of Activity - Compound degradation. - Use of an inappropriate (ALK-negative) cell line. - Insufficient treatment time or concentration.- Use a fresh vial of this compound. - Confirm the ALK status of your cell line. This compound is selective for ALK-positive cells.[4] - Perform a dose-response and time-course experiment to determine optimal conditions.
Visible Color Change or Clumping of Solid Compound - Potential degradation due to moisture or oxidation.- Discard the compound and use a fresh vial. - Ensure the container is tightly sealed and stored in a desiccator if necessary.

Signaling Pathway

This compound exerts its effects by inhibiting the Anaplastic Lymphoma Kinase (ALK). In various cancers, ALK can be constitutively activated through mutations or chromosomal translocations, leading to the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation. This compound blocks the kinase activity of ALK, thereby inhibiting these downstream signals.

G cluster_pathway This compound Inhibition of ALK Signaling Pathway cluster_downstream Downstream Pathways CEP28122 This compound ALK ALK CEP28122->ALK PI3K_Akt PI3K/Akt Pathway ALK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

This compound inhibits ALK, blocking downstream signaling pathways.

References

Validation & Comparative

A Preclinical Head-to-Head: CEP-28122 Versus Crizotinib in ALK-Positive NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of ALK-positive non-small cell lung cancer (NSCLC) therapeutics, a clear understanding of the preclinical performance of emerging inhibitors against established standards is paramount. This guide provides a comparative analysis of CEP-28122 and the first-in-class ALK inhibitor, crizotinib, based on available preclinical data.

This comparison synthesizes data from key studies on each compound, focusing on their biochemical potency, cellular activity, and in vivo efficacy in ALK-positive NSCLC models. While direct head-to-head studies are limited, this guide collates available data to offer a side-by-side perspective.

Biochemical and Cellular Potency

This compound emerges as a highly potent and selective ALK inhibitor. In enzymatic assays, this compound demonstrated an IC50 of 1.9 nM against the ALK kinase.[1] In cellular assays, it effectively inhibited the phosphorylation of the NPM-ALK fusion protein with an IC50 of approximately 30 nM.[2]

For comparison, crizotinib is a multi-targeted tyrosine kinase inhibitor targeting ALK, MET, and ROS1.[3] Preclinical data indicate that crizotinib demonstrates concentration-dependent inhibition of ALK and c-Met phosphorylation in cell-based assays.[4] While specific IC50 values from directly comparable enzymatic assays are not detailed in the provided search results, its potent inhibitory effect on ALK phosphorylation is well-established.[4]

CompoundTargetAssay TypeIC50 (nM)Reference
This compound ALKEnzymatic1.9[1]
NPM-ALKCellular (Phosphorylation)~30[2]
Crizotinib ALK, MET, ROS1Cellular (Phosphorylation)Concentration-dependent inhibition[4]

In Vivo Antitumor Activity in ALK-Positive NSCLC Xenograft Models

The antitumor efficacy of both this compound and crizotinib has been evaluated in mouse xenograft models using human ALK-positive NSCLC cell lines, notably NCI-H2228 and NCI-H3122.

This compound: In a study by Cheng et al. (2012), oral administration of this compound demonstrated significant, dose-dependent antitumor activity in both NCI-H2228 and NCI-H3122 xenograft models. In the NCI-H2228 model, treatment with 30 and 55 mg/kg of this compound twice daily resulted in tumor regression. In the NCI-H3122 model, the 30 mg/kg dose led to significant tumor growth inhibition, while the 55 mg/kg dose resulted in tumor stasis and partial regression.

Crizotinib: Preclinical studies have also demonstrated the in vivo antitumor activity of crizotinib in ALK-positive NSCLC xenograft models. For instance, in a study utilizing an H3122 xenograft model, crizotinib treatment resulted in significant tumor growth inhibition.[5] While the specific dosage and tumor growth inhibition percentages from a directly comparable study to the this compound experiments are not available in the search results, its efficacy in these models is a cornerstone of its preclinical validation.

Cell Line ModelCompoundDosageOutcome
NCI-H2228 This compound30 and 55 mg/kg, twice dailyTumor regression
NCI-H3122 This compound30 mg/kg, twice dailySignificant tumor growth inhibition
55 mg/kg, twice dailyTumor stasis and partial regression
H3122 CrizotinibNot specified in detailSignificant tumor growth inhibition

Signaling Pathway Inhibition

Both this compound and crizotinib exert their therapeutic effect by inhibiting the constitutively active ALK fusion protein, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor This compound Crizotinib Inhibitor->ALK Inhibition In Vivo Xenograft Workflow Start Implantation of ALK+ NSCLC cells (e.g., H2228, H3122) into mice TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization of mice into treatment groups (Vehicle, this compound, Crizotinib) TumorGrowth->Randomization Treatment Daily Oral Administration of compounds Randomization->Treatment Measurement Tumor Volume Measurement (e.g., twice weekly) Treatment->Measurement Measurement->Treatment Repeat for duration of study Endpoint Study Endpoint: - Tumor growth inhibition - Tumor regression Measurement->Endpoint

References

A Head-to-Head Analysis of ALK Inhibitors: CEP-28122 vs. Alectinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive malignancies, two noteworthy contenders have emerged: CEP-28122 and alectinib. Both are potent tyrosine kinase inhibitors (TKIs) designed to selectively target the ALK protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC). This guide provides a comparative overview of their in vitro efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Look at the Numbers

The in vitro potency of a drug is a critical early indicator of its potential therapeutic efficacy. For ALK inhibitors, this is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the ALK enzyme's activity.

CompoundTargetIC50 (nM)Cell Line(s)Key Findings
This compound Recombinant ALK1.9 ± 0.5Karpas-299, Sup-M2 (ALK-positive anaplastic large-cell lymphoma); NCI-H2228, NCI-H3122 (ALK-positive NSCLC); NB-1 (neuroblastoma)Potent inhibitor of ALK activity and cellular ALK tyrosine phosphorylation. Induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2][3][4][5]
Alectinib ALK Kinase1.9Not specified in this contextA highly selective and potent ALK inhibitor.[6]
RETComparable potency to ALKNot specified in this contextAlso inhibits RET proto-oncogene.[7][8][9]

It is important to note that while both compounds exhibit a potent IC50 of 1.9 nM for ALK, this data for alectinib is from a cell-free enzymatic assay and the direct cellular context may vary.[6] this compound has demonstrated concentration-dependent growth inhibition in various ALK-positive cell lines.[1][2][10] Alectinib has also shown inhibitory effects on RET, another proto-oncogene.[7][8][9]

Mechanism of Action: Targeting the ALK Signaling Pathway

Both this compound and alectinib function as ATP-competitive inhibitors of the ALK tyrosine kinase.[11][12] By binding to the ATP-binding pocket of the ALK enzyme, they prevent its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and STAT3 pathways, which are crucial for cancer cell proliferation and survival.[8][13] The ultimate outcome of this inhibition is the induction of apoptosis (programmed cell death) in ALK-driven tumor cells.[8][13]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ALK ALK Receptor PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 CEP_28122 This compound CEP_28122->ALK Alectinib Alectinib Alectinib->ALK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Apoptosis Apoptosis

Caption: ALK signaling pathway and points of inhibition by this compound and alectinib.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used to evaluate the efficacy of ALK inhibitors.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant ALK.

  • Reagents: Recombinant ALK enzyme, ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Add the test compound (this compound or alectinib) at various concentrations to a microplate well.

    • Introduce the recombinant ALK enzyme and the biotinylated substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture to allow for substrate phosphorylation.

    • Stop the reaction and add the europium-labeled anti-phosphotyrosine antibody and SA-APC.

    • Incubate to allow for antibody binding to the phosphorylated substrate and FRET to occur.

    • Measure the TR-FRET signal using a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Culture: Culture ALK-positive and ALK-negative cancer cell lines in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • After cell attachment, treat the cells with a range of concentrations of this compound or alectinib.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CCK-8) to each well.

    • Incubate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Drug Dilutions (this compound & Alectinib) Kinase_Assay Kinase Inhibition Assay (TR-FRET) Compound_Prep->Kinase_Assay Viability_Assay Cell Viability Assay (MTT/CCK-8) Compound_Prep->Viability_Assay Western_Blot Western Blot Analysis (pALK, pSTAT3, pAKT) Compound_Prep->Western_Blot Cell_Culture Culture ALK+ and ALK- Cancer Cell Lines Cell_Culture->Viability_Assay Cell_Culture->Western_Blot IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc GI50_Calc GI50 Calculation Viability_Assay->GI50_Calc Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: General experimental workflow for comparing ALK inhibitors in vitro.

Concluding Remarks

Based on the available in vitro data, both this compound and alectinib are highly potent inhibitors of ALK. While direct comparative studies are limited, their individual profiles demonstrate significant promise in targeting ALK-driven cancers. Alectinib's dual activity against RET may offer a broader therapeutic window in certain contexts. Further head-to-head in vitro and in vivo studies would be invaluable to delineate the subtle differences in their efficacy and to guide their clinical development and application. The choice between these inhibitors for further investigation may depend on the specific genetic context of the cancer model and the desired selectivity profile.

References

CEP-28122: A Comparative Analysis Against ALK Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CEP-28122, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, against other ALK inhibitors, with a focus on their activity against clinically relevant ALK gatekeeper mutations. This document summarizes key experimental data, details underlying methodologies, and visualizes pertinent biological pathways and workflows to offer an objective resource for research and drug development.

Executive Summary

This compound is a highly potent and selective, orally active ALK inhibitor.[1] Preclinical studies have demonstrated its efficacy in inhibiting ALK kinase activity and suppressing the growth of ALK-positive cancer cells. While data on its specific activity against a comprehensive panel of ALK gatekeeper mutations is limited in the public domain, this guide provides a framework for its comparison by presenting its activity against wild-type ALK alongside the performance of other prominent ALK inhibitors against common resistance mutations. The emergence of resistance, often driven by secondary mutations in the ALK kinase domain, remains a significant challenge in the clinical management of ALK-positive cancers. This guide aims to contextualize the potential of this compound within the landscape of next-generation ALK inhibitors designed to overcome such resistance.

Comparative Efficacy of ALK Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and other commercially available ALK inhibitors against wild-type ALK and key gatekeeper mutations.

Table 1: Biochemical IC50 Values of ALK Inhibitors against Wild-Type and Mutant ALK

InhibitorWild-Type ALK IC50 (nM)L1196M (Gatekeeper) IC50 (nM)G1202R (Solvent Front) IC50 (nM)
This compound 1.9 [1]Not AvailableNot Available
Crizotinib24High Resistance560[2]
Ceritinib0.2[3]Active309[2]
Alectinib1.9[3]Active595[2]
Brigatinib<1ActiveActive
Lorlatinib<118[4]37[4]

Note: "Not Available" indicates that specific data for this compound against these mutations was not found in the searched literature. "High Resistance" indicates that the inhibitor is largely ineffective against this mutation. "Active" indicates that the inhibitor has shown efficacy against this mutation, though specific IC50 values may vary across studies.

Table 2: Cellular IC50 Values of ALK Inhibitors against ALK-Positive Cell Lines

InhibitorCell Line (ALK Status)Cellular IC50 (nM)
This compound Sup-M2 (NPM-ALK)30 [1]
CrizotinibH3122 (EML4-ALK)62[5]
CeritinibH2228 (EML4-ALK)27-35
AlectinibH3122 (EML4-ALK)~5
BrigatinibBa/F3 (EML4-ALK)Potent Activity
LorlatinibBa/F3 (EML4-ALK G1202R)37[4]

ALK Signaling Pathway and Inhibitor Mechanism of Action

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations such as chromosomal rearrangements, gene amplifications, or point mutations, drives downstream signaling pathways promoting cell proliferation, survival, and metastasis. The primary signaling cascades activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Inhibitor->ALK Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) - Determine IC50 against recombinant ALK (WT and mutants) Cell_Based_Assay Cell-Based Assays - ALK-positive vs. ALK-negative cell lines Biochemical_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) - Determine cellular IC50 Cell_Based_Assay->Viability_Assay Signaling_Assay Western Blot Analysis - Assess inhibition of ALK phosphorylation and downstream pathways Cell_Based_Assay->Signaling_Assay Xenograft_Model Xenograft Mouse Models - Subcutaneous or orthotopic implantation of ALK-positive tumor cells Cell_Based_Assay->Xenograft_Model Efficacy_Study Anti-tumor Efficacy Study - Measure tumor growth inhibition upon drug administration Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic (PD) Analysis - Assess target engagement in tumor tissue Xenograft_Model->PD_Study

References

CEP-28122: A Comparative Analysis of its Potent and Selective ALK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of CEP-28122's Kinase Selectivity Profile in Comparison to Other Anaplastic Lymphoma Kinase (ALK) Inhibitors.

This guide provides an in-depth comparison of the kinase selectivity of this compound, a potent and orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The data presented herein, supported by experimental protocols, demonstrates the high selectivity of this compound for ALK over other kinases, a critical attribute for a targeted therapeutic agent. For context, its performance is compared with other well-established ALK inhibitors: Crizotinib, Alectinib, and Ceritinib.

Kinase Inhibition Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is paramount to its efficacy and safety profile. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other ALK inhibitors against ALK and a selection of other kinases. Lower IC50 values indicate greater potency.

KinaseThis compound IC50 (nM)Crizotinib IC50 (nM)Alectinib IC50 (nM)Ceritinib IC50 (nM)
ALK 1.9 [1]~25[2]1.9 [3]0.2 [4]
Rsk27-19---
Rsk37-19---
Rsk47-19---
c-Met-5-25[2]--
ROS1----
IGF-1R---8[4][5]
InsR---7[4][5]
STK22D---23[4][5]
FLT3---60[4]
RET--4.8[6]-

As the data indicates, this compound exhibits potent inhibition of ALK with an IC50 of 1.9 nM.[1] While it shows some activity against Rsk2, 3, and 4, the IC50 values are at least 10-fold higher than that for ALK, indicating a significant selectivity window. In a broad panel screening against 259 kinases, this compound showed no-to-weak inhibition against the majority at a concentration of 1 µmol/L, with only 15 kinases demonstrating more than 90% inhibition.[1]

Experimental Protocols: Methodologies for Kinase Selectivity Profiling

The determination of kinase inhibitor selectivity relies on robust and standardized experimental protocols. The data presented in this guide was primarily generated using in vitro kinase assays.

Radiometric Kinase Assay (e.g., Millipore Kinase Profiler)

This assay is considered a gold standard for quantifying kinase activity. The fundamental principle involves the use of a radioactive phosphate donor ([γ-³³P]ATP or [γ-³²P]ATP) to measure the phosphorylation of a specific substrate by the kinase of interest.

Workflow:

  • Reaction Setup: The kinase, its specific peptide or protein substrate, and the test compound (e.g., this compound) at various concentrations are incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter membrane.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by filter binding, where the substrate binds to the filter while the free ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Kinase Kinase Enzyme Reaction_Mix Incubation in Reaction Buffer Kinase->Reaction_Mix Substrate Peptide/Protein Substrate Substrate->Reaction_Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction_Mix Add_ATP Add [γ-³³P]ATP Reaction_Mix->Add_ATP Stop_Reaction Terminate Reaction Add_ATP->Stop_Reaction Filter_Binding Separate Substrate and ATP Stop_Reaction->Filter_Binding Scintillation_Counting Quantify Radioactivity Filter_Binding->Scintillation_Counting IC50_Calc Calculate IC50 Scintillation_Counting->IC50_Calc

Radiometric Kinase Assay Workflow
Time-Resolved Fluorescence (TRF) - Based Assays

TRF-based assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening. These assays utilize the principle of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Workflow:

  • Reaction Components: The assay typically involves a biotinylated substrate and an antibody that specifically recognizes the phosphorylated form of the substrate, labeled with a europium cryptate (donor fluorophore). A second component, streptavidin conjugated to an acceptor fluorophore (e.g., XL665), is also used.

  • Kinase Reaction: The kinase, substrate, and test inhibitor are incubated with ATP.

  • Detection: After the kinase reaction, the detection reagents (europium-labeled antibody and streptavidin-acceptor) are added.

  • Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The binding of streptavidin to the biotinylated substrate brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the donor.

  • Measurement: The time-resolved fluorescence signal from the acceptor is measured. The long-lived fluorescence of the europium donor allows for a delay between excitation and detection, which minimizes background fluorescence.

  • Data Analysis: The intensity of the TRF signal is proportional to the amount of phosphorylated substrate. Inhibition is calculated relative to a control, and IC50 values are determined.

ALK Signaling Pathway and Inhibition by this compound

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives oncogenesis by activating several downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation.

Key downstream signaling pathways activated by ALK include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation.

  • PI3K-AKT-mTOR Pathway: A critical pathway for cell survival, growth, and proliferation.

  • JAK-STAT Pathway: Plays a significant role in cell survival and proliferation.

This compound, as a potent ALK inhibitor, binds to the ATP-binding pocket of the ALK kinase domain. This competitive inhibition prevents the autophosphorylation and activation of ALK, thereby blocking the downstream signaling cascades that promote tumor growth. Studies have shown that this compound treatment leads to a substantial suppression of the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]

ALK_Pathway cluster_downstream Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 This compound CEP28122->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

ALK Signaling Pathway and this compound Inhibition

References

Head-to-Head Preclinical Comparison: CEP-28122 vs. Lorlatinib in ALK-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-driven cancers has evolved significantly, with multiple generations of inhibitors demonstrating clinical benefit. This guide provides a comprehensive head-to-head preclinical comparison of two notable ALK inhibitors: CEP-28122, a potent and selective second-generation inhibitor, and lorlatinib, a third-generation inhibitor designed to overcome a broad spectrum of resistance mutations. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct preclinical profiles of these two agents.

Data Presentation: Quantitative Comparison of Preclinical Activity

The following tables summarize the key quantitative data from preclinical studies of this compound and lorlatinib, offering a comparative view of their potency and efficacy.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Source
This compoundRecombinant ALK1.9[1]
LorlatinibWild-Type ALKData not available in a directly comparable format
LorlatinibALK L1196MData not available in a directly comparable format
LorlatinibALK G1269AData not available in a directly comparable format
LorlatinibALK G1202RData not available in a directly comparable format

Table 2: In Vitro Cellular Activity

CompoundCell LineCancer TypeAssayEndpointResultSource
This compoundKarpas-299, Sup-M2Anaplastic Large-Cell Lymphoma (ALCL)Growth InhibitionIC50Concentration-dependent inhibition[1]
This compoundNCI-H2228, NCI-H3122Non-Small Cell Lung Cancer (NSCLC)Growth InhibitionIC50Concentration-dependent inhibition[1]
This compoundNB-1NeuroblastomaGrowth InhibitionIC50Concentration-dependent inhibition[1]
LorlatinibBa/F3 EML4-ALK v1Cell ViabilityIC50Lower than other ALK TKIs[2][3]
LorlatinibBa/F3 EML4-ALK v3Cell ViabilityIC50Lower than other ALK TKIs[2][3]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosingOutcomeSource
This compoundSup-M2Anaplastic Large-Cell Lymphoma (ALCL)30 mg/kg, twice dailyComplete/near complete tumor regression[1]
This compoundNCI-H2228Non-Small Cell Lung Cancer (NSCLC)30 mg/kg, twice dailyDose-dependent antitumor activity[1]
This compoundNB-1Neuroblastoma30 mg/kg, twice dailyDose-dependent antitumor activity[1]
LorlatinibVarious ALK/ROS1-positive xenograftsVariousNot specifiedAntitumor activity, including against resistance mutations and intracranial tumors[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are generalized protocols for key experiments cited in the evaluation of this compound and lorlatinib, based on standard practices in the field.

Recombinant ALK Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the enzymatic activity of recombinant ALK.

  • Methodology:

    • A kinase reaction is initiated in a multi-well plate containing recombinant ALK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Serial dilutions of the test compound (this compound or lorlatinib) are added to the wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a detection method such as radioisotope incorporation (³²P-ATP) or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log-concentration of the inhibitor.

Cell Viability/Growth Inhibition Assay
  • Objective: To assess the effect of the compound on the viability and proliferation of ALK-positive cancer cell lines.

  • Methodology:

    • ALK-positive cancer cell lines (e.g., Karpas-299 for ALCL, NCI-H2228 for NSCLC) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound or vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTT or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).

    • The absorbance or luminescence signal, which correlates with the number of viable cells, is measured using a plate reader.

    • IC50 values are determined by plotting the percentage of cell viability against the log-concentration of the inhibitor.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human ALK-positive cancer cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at specified doses and schedules. The control group receives a vehicle solution.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and a typical experimental workflow can aid in understanding the mechanism of action and the research process.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K Activation STAT3 STAT3 ALK->STAT3 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Survival Inhibitor This compound / Lorlatinib Inhibitor->ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Kinase_Assay Recombinant Kinase Assay (Determine IC50) Data_Analysis Data Analysis and Comparison Kinase_Assay->Data_Analysis Cell_Culture Culture ALK+ Cancer Cells Cell_Viability Cell Viability Assay (Determine Cellular IC50) Cell_Culture->Cell_Viability Western_Blot_vitro Western Blot (Downstream Signaling) Cell_Culture->Western_Blot_vitro Cell_Viability->Data_Analysis Western_Blot_vitro->Data_Analysis Xenograft Establish Tumor Xenografts in Mice Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Western_Blot_vivo Western Blot (Target Inhibition in Tumors) Monitoring->Western_Blot_vivo Monitoring->Data_Analysis Western_Blot_vivo->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of ALK inhibitors.

Discussion and Conclusion

Based on the available preclinical data, both this compound and lorlatinib are potent inhibitors of ALK. This compound demonstrated significant efficacy in various ALK-positive cancer models, leading to tumor regression in vivo.[1] Lorlatinib, as a third-generation inhibitor, was specifically designed to be effective against a wide array of ALK resistance mutations that can arise after treatment with earlier-generation inhibitors.[4][5] Its ability to penetrate the blood-brain barrier is a key feature, addressing a common site of metastasis in ALK-positive non-small cell lung cancer.

A direct, head-to-head preclinical study comparing this compound and lorlatinib under identical experimental conditions was not identified in the public domain. Such a study would be invaluable for a definitive comparison of their potency and efficacy against both wild-type and mutant ALK. However, the existing data suggest that while both are potent ALK inhibitors, lorlatinib's broader activity against known resistance mutations and its central nervous system penetration represent key advancements in the development of ALK-targeted therapies. Researchers and clinicians should consider the specific genetic profile of the tumor, including the presence of resistance mutations, when evaluating the potential utility of these inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the comparative strengths and weaknesses of these and other next-generation ALK inhibitors.

References

Acquired Resistance to ALK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The development of acquired resistance remains a significant challenge in the clinical management of cancers treated with targeted therapies. This guide provides a comparative overview of the known acquired resistance mechanisms to Anaplastic Lymphoma Kinase (ALK) inhibitors, with a focus on providing a framework for understanding potential resistance to CEP-28122, a potent and selective ALK inhibitor. While specific experimental data on resistance to this compound is not extensively available in the public domain, the mechanisms observed with other ALK inhibitors offer valuable insights.

Understanding this compound

This compound is a highly potent and selective, orally bioavailable inhibitor of ALK.[1][2][3][4][5][6] It has demonstrated significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, by inhibiting ALK phosphorylation and downstream signaling.[1][3][5]

Comparative Landscape of Acquired Resistance to ALK Inhibitors

Acquired resistance to ALK tyrosine kinase inhibitors (TKIs) can be broadly categorized into two main types: ALK-dependent and ALK-independent mechanisms.[7]

ALK-Dependent Resistance:

These mechanisms involve genetic alterations within the ALK gene itself.

  • Secondary Mutations in the ALK Kinase Domain: This is a common mechanism of resistance. These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the ALK protein.[8] Different generations of ALK inhibitors are susceptible to distinct mutation profiles.

    • First-generation inhibitor (Crizotinib): Common resistance mutations include L1196M (the "gatekeeper" mutation) and G1269A.[7][9]

    • Second-generation inhibitors (Alectinib, Ceritinib, Brigatinib): The G1202R mutation is a frequently observed resistance mechanism.[7][8][9] Other mutations like I1171T/S and V1180L have also been reported.[7]

    • Third-generation inhibitor (Lorlatinib): While effective against many mutations that confer resistance to earlier-generation inhibitors, resistance can still emerge through compound mutations.[10]

  • ALK Gene Amplification: An increase in the copy number of the ALK gene can lead to higher levels of the ALK fusion protein, overwhelming the inhibitory effect of the drug.[9][11] This mechanism has been more commonly observed with first-generation inhibitors.[9]

ALK-Independent Resistance:

These mechanisms involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor growth and survival.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate other receptor tyrosine kinases to maintain downstream signaling. Common bypass pathways include:

    • EGFR Pathway Activation: Upregulation of the Epidermal Growth Factor Receptor (EGFR) and its ligands can lead to resistance.[8][10]

    • MET Pathway Activation: Amplification or overexpression of the MET receptor tyrosine kinase, often driven by its ligand, hepatocyte growth factor (HGF), can confer resistance.[7][8]

    • Other Pathways: Activation of other signaling pathways such as HER2, PI3K/Akt/mTOR, and MAPK have also been implicated in resistance to ALK inhibitors.[12]

  • Phenotypic Transformation: In some cases, cancer cells may undergo a change in their cellular identity, such as an epithelial-to-mesenchymal transition (EMT), which can contribute to drug resistance.[9]

Quantitative Data on Resistance Mutations
ALK InhibitorCommon Acquired Resistance MutationsFrequency of Mutation
Crizotinib L1196M, G1269A, G1202R20-30% of resistant cases[9]
Alectinib G1202R, I1171T/S, V1180LG1202R found in ~29% of patients[7]
Ceritinib G1202R>20% of resistant cases[9]
Brigatinib G1202RNearly 50% of resistant cases[9]

Experimental Protocols for Investigating Acquired Resistance

Here are detailed methodologies for key experiments to study acquired resistance mechanisms to ALK inhibitors like this compound.

Development of Drug-Resistant Cancer Cell Lines

This protocol describes the generation of cancer cell lines with acquired resistance to a specific drug through continuous exposure.

Materials:

  • Parental cancer cell line (e.g., ALK-positive NSCLC line like NCI-H3122)

  • Complete cell culture medium

  • This compound or other ALK inhibitor

  • Dimethyl sulfoxide (DMSO) for drug stock preparation

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the ALK inhibitor using a cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Begin by treating the parental cells with the ALK inhibitor at a concentration equal to the IC10-IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[13]

  • Monitoring and Maintenance: Continuously monitor cell viability and growth. If significant cell death occurs, reduce the drug concentration.

  • Cryopreservation: At each stage of increased drug concentration, freeze down stocks of the resistant cells for future experiments.[13][14]

  • Confirmation of Resistance: Periodically measure the IC50 of the resistant cell line to quantify the level of resistance compared to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[13]

  • Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in the presence of the ALK inhibitor at a selective concentration (e.g., the IC10-IC20 of the resistant line).[13]

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to measure the sensitivity of cancer cells to a drug and determine the IC50 value.[14]

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • ALK inhibitor stock solution

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the ALK inhibitor. Include a DMSO-treated control.

  • Incubation: Incubate the plates for a period that allows for at least one to two cell divisions (typically 48-72 hours).[15]

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.

  • Data Analysis: Read the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Alterations

This protocol is used to detect changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.

Materials:

  • Parental and resistant cell lysates (with and without drug treatment)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer membrane (e.g., PVDF) and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ALK, total ALK, p-EGFR, total EGFR, p-MET, total MET, p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the protein band intensities to compare the expression and phosphorylation levels between parental and resistant cells.

Sanger Sequencing for ALK Kinase Domain Mutations

This protocol is used to identify point mutations in the ALK kinase domain that may confer resistance.

Materials:

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking the ALK kinase domain

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Isolation: Isolate genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the ALK kinase domain using PCR with specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.

Visualizations

Acquired_Resistance_to_ALK_Inhibitors cluster_alk_dependent ALK-Dependent Resistance cluster_alk_independent ALK-Independent Resistance cluster_bypass Bypass Pathways ALK_Mutation Secondary ALK Kinase Domain Mutations (e.g., L1196M, G1202R) ALK_Amp ALK Gene Amplification Bypass_Pathways Activation of Bypass Signaling Pathways EGFR EGFR MET MET HER2 HER2 PI3K_AKT PI3K/Akt/mTOR Phenotypic_Transformation Phenotypic Transformation (e.g., EMT) Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling Activates MET->Downstream_Signaling Activates HER2->Downstream_Signaling Activates PI3K_AKT->Downstream_Signaling Activates ALK_Inhibitor ALK Inhibitor (e.g., this compound) ALK_Positive_Cancer_Cell ALK-Positive Cancer Cell ALK_Inhibitor->ALK_Positive_Cancer_Cell Inhibits ALK Resistance Acquired Resistance ALK_Positive_Cancer_Cell->Resistance Develops ALK_Positive_Cancer_Cell->Downstream_Signaling Activates Resistance->ALK_Mutation Resistance->ALK_Amp Resistance->Bypass_Pathways Resistance->Phenotypic_Transformation

Caption: Overview of acquired resistance mechanisms to ALK inhibitors.

Experimental_Workflow_for_Resistance_Analysis cluster_characterization Phenotypic Characterization cluster_mechanisms Mechanistic Investigation start Start with Parental ALK+ Cancer Cell Line step1 Chronic Exposure to Increasing Doses of ALK Inhibitor (this compound) start->step1 step2 Establish Drug-Resistant Cell Line step1->step2 step3 Characterize Resistance Phenotype step2->step3 step4 Investigate Resistance Mechanisms step2->step4 pheno1 Cell Viability Assay (Determine IC50 Fold-Shift) step3->pheno1 pheno2 Colony Formation Assay step3->pheno2 mech1 Sanger/NGS Sequencing of ALK Kinase Domain step4->mech1 mech2 Western Blot for Bypass Pathway Activation (p-EGFR, p-MET, etc.) step4->mech2 mech3 FISH/qPCR for ALK Gene Amplification step4->mech3

References

Navigating Resistance: A Comparative Analysis of CEP-28122 and Other ALK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anaplastic lymphoma kinase (ALK) inhibitors has evolved rapidly, offering significant therapeutic benefits for patients with ALK-driven malignancies. However, the emergence of resistance mutations remains a critical challenge. This guide provides a comparative overview of the preclinical data for CEP-28122, a potent ALK inhibitor, in the context of other key ALK inhibitors, with a focus on their activity against wild-type and mutated forms of the ALK protein. While direct cross-resistance studies involving this compound against a comprehensive panel of ALK resistance mutations in comparison to other inhibitors are not extensively available in public literature, this guide consolidates the existing data to inform future research and drug development efforts.

Biochemical Potency Against Wild-Type ALK

This compound demonstrated high potency against recombinant wild-type ALK in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in comparison to other notable ALK inhibitors.

InhibitorWild-Type ALK IC50 (nM)
This compound 1.9
Crizotinib20
Ceritinib0.15
Alectinib1.9
Brigatinib<1
Lorlatinib<1

Cellular Activity in ALK-Positive Cancer Cell Lines

This compound has shown potent anti-proliferative activity in various human cancer cell lines characterized by ALK fusions or activating mutations. The table below presents the cellular IC50 values for this compound in several ALK-positive cell lines.

Cell LineCancer TypeALK AlterationThis compound Cellular IC50 (nM)
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK~30
Sup-M2Anaplastic Large Cell LymphomaNPM-ALK~30
NCI-H2228Non-Small Cell Lung CancerEML4-ALK~50
NCI-H3122Non-Small Cell Lung CancerEML4-ALK~50
NB-1NeuroblastomaALK AmplificationData not available
SH-SY5YNeuroblastomaALK F1174LData not available
NB-1643NeuroblastomaALK R1275QData not available

Cross-Resistance Profile of Clinically Relevant ALK Inhibitors

While direct comparative data for this compound against a panel of ALK resistance mutations is limited, extensive research has characterized the cross-resistance profiles of other ALK inhibitors. The following tables summarize the reported IC50 values for crizotinib, alectinib, and lorlatinib against common ALK mutations that confer resistance. This information is crucial for understanding the mechanisms of resistance and for the development of next-generation inhibitors.

Note: Direct comparative studies involving this compound against these specific mutations are not available in the reviewed literature.

Crizotinib Resistance Profile
ALK MutationCrizotinib IC50 (nM)Fold Increase vs. WT
L1196M (Gatekeeper)>1000>50
G1269A~150-200~7.5-10
G1202R>1000>50
Alectinib Resistance Profile
ALK MutationAlectinib IC50 (nM)Fold Increase vs. WT
G1202R>500>250
I1171N/T/S~50-100~25-50
Lorlatinib Resistance Profile
ALK MutationLorlatinib IC50 (nM)Fold Increase vs. WT
G1202R~15-40~15-40
L1196M/G1202R (Compound)>1000>1000

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of ALK inhibitors.

Biochemical ALK Kinase Assay (IC50 Determination)

Objective: To determine the in vitro potency of a compound against the enzymatic activity of recombinant ALK.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, ATP, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.

  • Procedure: The kinase reaction is typically performed in a 96- or 384-well plate format.

  • The ALK enzyme is incubated with varying concentrations of the inhibitor for a defined period.

  • The kinase reaction is initiated by the addition of ATP and the substrate.

  • After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

  • The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Viability/Proliferation Assay (Cellular IC50 Determination)

Objective: To assess the effect of an ALK inhibitor on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: ALK-positive and -negative cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The following day, cells are treated with a serial dilution of the ALK inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using various methods:

    • MTT/MTS Assay: Tetrazolium salts are reduced by metabolically active cells to a colored formazan product, which is quantified by absorbance.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The cellular IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of ALK Phosphorylation and Downstream Signaling

Objective: To determine the effect of an ALK inhibitor on the phosphorylation status of ALK and its key downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: ALK-positive cells are treated with the inhibitor at various concentrations for a defined period (e.g., 2-4 hours). Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

    • To assess downstream signaling, membranes are also probed with antibodies against phosphorylated and total forms of key signaling proteins such as STAT3, AKT, and ERK1/2.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The level of phosphorylated protein is typically normalized to the total protein level.

Visualizing ALK Signaling and Experimental Design

To further elucidate the mechanisms of action and experimental approaches, the following diagrams are provided.

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK CEP28122 This compound (ALK Inhibitor) CEP28122->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Start Start: Select ALK+ Cell Lines Treatment Treat cells with This compound & other ALK inhibitors Start->Treatment BiochemAssay Biochemical Kinase Assay (IC50) Treatment->BiochemAssay CellAssay Cell Viability Assay (Cellular IC50) Treatment->CellAssay WB Western Blot (p-ALK & Downstream Signaling) Treatment->WB Analysis Data Analysis & Comparison BiochemAssay->Analysis CellAssay->Analysis WB->Analysis

Caption: General experimental workflow for comparing ALK inhibitors.

Safety Operating Guide

Safe Disposal and Handling of CEP-28122: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CEP-28122, a potent and selective ALK inhibitor. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C28H35ClN6O3
Molecular Weight 539.06 g/mol [1]
CAS Number 1022958-60-6
Appearance Solid powder
Solubility Soluble in DMSO
Storage Room temperature for months, or -20°C for up to 3 years
Personal Protective Equipment (PPE)

Prior to handling this compound, it is mandatory to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] After handling, wash and dry hands thoroughly.[2]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[2]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

  • Ventilation: Always handle this compound in a well-ventilated place.[2]

  • Contact Avoidance: Avoid contact with skin and eyes.[2]

  • Aerosol and Dust Prevention: Take measures to avoid the formation of dust and aerosols.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[2]

  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2]

Accidental Release Measures

In the event of a spill or accidental release, follow these steps to mitigate exposure and environmental contamination.

  • Ensure Adequate Ventilation: Evacuate personnel to safe areas and ensure the area is well-ventilated.[2]

  • Remove Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.[2]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

  • Cleanup: Collect and arrange for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2] Use spark-proof tools and explosion-proof equipment during cleanup.[2]

  • Personal Protection: Use personal protective equipment, including chemical-impermeable gloves, during the cleanup process.[2]

Disposal Procedures

The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination and adheres to all applicable regulations.

  • Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge to sewer systems.[2]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Experimental Workflow: this compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CEP28122_Disposal_Workflow cluster_prep Waste Preparation cluster_disposal_decision Disposal Assessment cluster_chemical_disposal Chemical Waste Disposal cluster_container_disposal Container Disposal start This compound Waste Generated collect Collect Waste in Suitable, Closed Container start->collect label_waste Label Container Clearly: 'this compound Waste' collect->label_waste is_container Waste Type? label_waste->is_container chemical_disposal Licensed Chemical Destruction Plant or Controlled Incineration is_container->chemical_disposal  Chemical   rinse_container Triple-Rinse Container is_container->rinse_container  Container   end Disposal Complete chemical_disposal->end recycle Recycle or Recondition rinse_container->recycle Option 1 puncture Puncture and Dispose in Landfill rinse_container->puncture Option 2 incinerate_pkg Controlled Incineration (Combustible Packaging) rinse_container->incinerate_pkg Option 3 (if applicable) recycle->end puncture->end incinerate_pkg->end

References

Personal protective equipment for handling CEP-28122

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of CEP-28122, a potent anaplastic lymphoma kinase (ALK) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust, aerosols, and splashes.
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact with the compound.
Body Protection Laboratory CoatStandard lab coat.Provides a primary barrier against contamination of personal clothing.
Impervious ClothingFire/flame resistant and impervious clothing should be worn when handling larger quantities or in case of a significant spill.[1]Offers enhanced protection against chemical splashes and fire hazards.
Respiratory Protection RespiratorA NIOSH-approved N95 or P100 particulate respirator for handling the powder.[2][3][4][5] If working with solutions in a poorly ventilated area, a full-face respirator with organic vapor/acid gas cartridges may be necessary.[1][6]Prevents inhalation of the potent powdered compound and potential solvent vapors.

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Use non-sparking tools and explosion-proof equipment to prevent ignition sources.[1]

  • Follow good industrial hygiene and safety practices.

Storage:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

Disposal:

  • All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.

  • Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect liquid waste in a sealed, properly labeled, and leak-proof hazardous waste container.

  • Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Do not discharge this compound or its solutions into sewer systems or the environment.[1]

Accidental Release Measures: Spill Cleanup Protocol

In the event of a spill of this compound powder, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE:

    • Before beginning cleanup, ensure you are wearing the appropriate PPE as outlined in the table above, including a respirator, safety goggles, double gloves, and a lab coat.

  • Contain the Spill:

    • Gently cover the spill with an absorbent material, such as chemical spill pillows or pads, to prevent the powder from becoming airborne.[1][7][8][9][10] Avoid dry sweeping, which can create dust.

  • Clean the Spill:

    • Carefully scoop up the absorbent material and spilled powder using a plastic scoop or other non-sparking tool.[7][9]

    • Place the collected material into a heavy-duty, sealable plastic bag.[1][7][8][9]

  • Decontaminate the Area:

    • Wipe the spill area with a wet paper towel or spill pad to remove any remaining powder.[7][9]

    • Follow with a decontamination step appropriate for the surface, such as wiping with 70% ethanol or another suitable solvent.

    • Place all cleaning materials, including used paper towels and pads, into the same hazardous waste bag.

  • Package and Label Waste:

    • Seal the primary hazardous waste bag.

    • Place the sealed bag into a second, larger plastic bag (double-bagging) to ensure containment.[1][8]

    • Label the outer bag clearly as "Hazardous Waste" and include the name of the chemical (this compound).

  • Dispose of Waste and PPE:

    • Dispose of the hazardous waste according to your institution's EHS guidelines.

    • Carefully remove and dispose of all PPE as hazardous waste.

  • Wash Hands:

    • Thoroughly wash your hands with soap and water after completing the cleanup procedure.

Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Alert Alert Others & Restrict Area Spill->Alert Assess Assess Spill Size Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small, manageable spill Call_EHS Contact EHS Assess->Call_EHS Large or unmanageable spill Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Powder & Absorbent Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package_Waste Double-Bag & Label Waste Decontaminate->Package_Waste Dispose_Waste Dispose of Hazardous Waste Package_Waste->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.